Triphenylarsine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 478. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triphenylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLUKJNHPBNVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060529 | |
| Record name | Arsine, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] Fine colorless crystals; [Aldrich MSDS] | |
| Record name | Triphenylarsine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000496 [mmHg] | |
| Record name | Triphenylarsine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9544 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-32-7 | |
| Record name | Triphenylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHENYLARSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arsine, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsine, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylarsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8EZ3FL74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Triphenylarsine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for triphenylarsine (AsPh₃), a crucial reagent and ligand in organic synthesis and coordination chemistry. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows to aid in the practical application of these methods.
Synthesis of this compound
This compound can be synthesized through several methods, with the most common routes involving the reaction of an arsenic trihalide with an arylating agent such as a Grignard reagent, an organolithium compound, or via a Wurtz-like coupling reaction.
Wurtz-like Reaction
The Wurtz-like reaction is a classical and high-yielding method for the synthesis of this compound. It involves the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium metal as a reducing agent.
Reaction Pathway:
Caption: Wurtz-like synthesis of this compound.
Experimental Protocol:
A detailed procedure for this synthesis is provided by Organic Syntheses. In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, powdered sodium is covered with benzene (B151609). A mixture of arsenic trichloride and chlorobenzene is added dropwise to initiate the reaction, which is then heated under reflux. After an extended reflux period, the hot reaction mixture is filtered to remove sodium chloride. The benzene is removed by distillation, and the crude this compound is isolated.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93-97% | [1] |
| Melting Point (crude) | 57-59 °C | [1] |
| Purity | High, suitable for many applications after recrystallization | [1] |
Grignard Reaction
The Grignard reaction provides a versatile route to this compound, involving the reaction of a phenyl-Grignard reagent (phenylmagnesium bromide) with an arsenic trihalide, typically arsenic trichloride.
Reaction Pathway:
Caption: Grignard synthesis of this compound.
Experimental Protocol:
Phenylmagnesium bromide is prepared in anhydrous diethyl ether from magnesium turnings and bromobenzene (B47551). The Grignard reagent is then slowly added to a solution of arsenic trichloride in anhydrous ether, typically at a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is refluxed. The reaction is then quenched with a saturated ammonium (B1175870) chloride solution, and the organic layer is separated, dried, and the solvent evaporated to yield crude this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 60-80% |
| Purity | Good, may contain biphenyl (B1667301) as a major impurity |
Phenyllithium (B1222949) Reaction
The use of phenyllithium offers another efficient method for the synthesis of this compound. Phenyllithium is a more reactive organometallic reagent compared to the Grignard reagent.[1]
Reaction Pathway:
Caption: Phenyllithium synthesis of this compound.
Experimental Protocol:
Phenyllithium is typically prepared by the reaction of bromobenzene or chlorobenzene with lithium metal in anhydrous diethyl ether or is purchased as a commercially available solution. The phenyllithium solution is then added dropwise to a cooled solution of arsenic tribromide in ether. Following the addition, the reaction mixture is stirred and then hydrolyzed with water. The organic layer is separated, dried, and the solvent is removed to afford the crude product.
Quantitative Data:
| Parameter | Value |
| Yield | Can be high, often exceeding 80% |
| Purity | Generally high, with fewer byproducts compared to the Grignard method |
Purification of this compound
Crude this compound from any of the synthetic routes typically requires purification to remove unreacted starting materials, byproducts, and other impurities. The most common and effective method for purifying solid this compound is recrystallization.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Purification Workflow:
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocol:
The crude this compound is dissolved in a minimum amount of a suitable hot solvent. If colored impurities are present, activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal and any other insoluble impurities. The hot, clear filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.
Solvent Selection and Quantitative Data:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Expected Recovery | Purity | Reference |
| 95% Ethanol (B145695) | High | Excellent | [1] |
| Benzene | Good | Good | |
| Ethanol/Water | Variable, depends on ratio | Good |
For the highly effective Wurtz-like synthesis, recrystallization from 95% ethanol is the recommended procedure, yielding a product with a sharp melting point.[1]
Summary and Comparison of Methods
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield |
| Wurtz-like Reaction | High yield, uses relatively inexpensive starting materials. | Requires handling of sodium metal, which is highly reactive. | 93-97% |
| Grignard Reaction | Versatile, applicable to a wide range of aryl groups. | Can produce significant amounts of biphenyl byproduct; requires strictly anhydrous conditions. | 60-80% |
| Phenyllithium Reaction | High yield, generally cleaner reaction than the Grignard method. | Phenyllithium is highly reactive and pyrophoric, requiring careful handling. | >80% |
For purification, recrystallization remains the most practical and efficient method for obtaining high-purity this compound. The choice of solvent should be optimized based on the scale of the purification and the nature of the impurities present. For most applications, recrystallization from 95% ethanol provides an excellent balance of recovery and purity.
References
A Technical Guide to the Crystal Structure Analysis of Triphenylarsine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of triphenylarsine (AsPh₃), an organoarsenic compound widely utilized as a ligand in coordination chemistry and a reagent in organic synthesis.[1][2][3] A precise understanding of its three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction, is fundamental to comprehending its chemical reactivity, designing novel catalysts, and developing new materials.[3][4]
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit.[5] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅As |
| Molar Mass | 306.24 g·mol⁻¹ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 11.200(2) Å |
| b = 15.263(7) Å | |
| c = 17.871(6) Å | |
| α = 84.63(5)° | |
| β = 80.21(5)° | |
| γ = 86.41(6)° | |
| Molecules per Unit Cell (Z) | 8 |
| Refinement R-factor | 0.055 |
Table 1: Summary of Crystallographic Data for this compound. Data sourced from Mazhar-ul-Haque, et al. (1985).[5]
Molecular Geometry and Structure
This compound adopts a pyramidal geometry around the central arsenic atom.[1] The dimensions and conformations of the four independent molecules within the asymmetric unit are nearly identical.[5] The molecule does not exhibit ideal C₃ᵥ symmetry in the crystalline state.[5]
| Parameter | Value Range |
| As-C Bond Distance | 1.942–1.956 Å |
| C-As-C Bond Angle | 99.6–100.5° |
Table 2: Selected Interatomic Distances and Angles for this compound. Data sourced from Wikipedia and chemeurope.com.[1][6]
The arsenic-carbon bond lengths and the carbon-arsenic-carbon bond angles are consistent with those expected for an organoarsenic compound.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and concludes with the refinement of the atomic model against experimental diffraction data.[7][8]
3.1 Synthesis and Crystallization
A common method for the synthesis of this compound involves the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) using sodium as a reducing agent.[1][6]
-
Reaction: AsCl₃ + 3 PhCl + 6 Na → AsPh₃ + 6 NaCl
High-quality single crystals suitable for X-ray diffraction are essential for successful structure determination.[4][9] A typical crystallization protocol for this compound involves recrystallization from a supersaturated solution.
-
Dissolution: The crude this compound product is dissolved in a minimal amount of boiling ethanol (B145695) (95%).[10]
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Slow Cooling: The filtrate is allowed to cool slowly to room temperature. This gradual cooling is critical to prevent the rapid precipitation of the compound, which can trap impurities and solvent within the crystal lattice.[9]
-
Crystal Growth: As the solution cools, the solubility of this compound decreases, leading to the formation of colorless single crystals.
-
Isolation: The resulting crystals are isolated by vacuum filtration and washed with a small amount of cold ethanol.[10]
3.2 Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline compounds.[4] The following outlines a generalized protocol for data collection.
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected.[7] Due to the potential air sensitivity of organometallic compounds, the crystal is often coated in a viscous oil (e.g., paratone) and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature, typically 100 K, to minimize the thermal motion of the atoms and improve the quality of the diffraction data.[4]
-
X-ray Source: A beam of monochromatic X-rays, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is directed at the crystal.[4]
-
Diffraction Pattern Generation: As the crystal is rotated in the X-ray beam, a unique diffraction pattern of reflections is generated.[7]
-
Data Recording: The intensities and positions of the diffracted X-rays are recorded using an area detector, such as a CCD or pixel detector.[7]
3.3 Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[4]
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For this compound, the structure was solved using direct methods.[5] This computational technique uses statistical relationships between structure factors to determine initial phases.
-
Structure Refinement: The initial atomic model is refined against the experimental data. The structure of this compound was refined using full-matrix least-squares and subsequently block-diagonal least-squares methods.[5] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, which is monitored by the R-factor. The final R-factor for the reported structure was 0.055.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. This compound [chemeurope.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Triphenylarsine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for triphenylarsine. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure-spectra correlation, designed to assist researchers in the identification and characterization of this compound.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are characterized by signals in the aromatic region, consistent with its molecular structure comprising three phenyl rings attached to an arsenic atom. Due to the symmetry of the molecule, the protons and carbons of the phenyl rings give rise to distinct sets of signals corresponding to the ipso, ortho, meta, and para positions.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) typically shows a complex multiplet in the aromatic region. The signals for the ortho, meta, and para protons are often overlapping.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Aromatic (ortho, meta, para) | 7.26 - 7.35[1] | Multiplet | CDCl₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound in CDCl₃ displays four distinct signals corresponding to the four unique carbon environments in the phenyl rings.
| Carbon Environment | Chemical Shift (δ, ppm) | Solvent |
| C-ipso | 138.9 | CDCl₃ |
| C-ortho | 133.8 | CDCl₃ |
| C-meta | 128.9 | CDCl₃ |
| C-para | 128.4 | CDCl₃ |
Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the spectrometer frequency and sample concentration. The data presented here is a representative example.
Experimental Protocols
The following protocols outline the procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. As this compound can be air-sensitive, appropriate handling techniques should be employed.[2][3][4]
Sample Preparation (Air-Sensitive Protocol)
-
Glassware Preparation : Ensure all glassware, including the NMR tube and any vials, are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Weighing : In an inert atmosphere (e.g., inside a glovebox), accurately weigh the this compound sample. For ¹H NMR, 5-10 mg is typically sufficient, while for ¹³C NMR, 20-50 mg is recommended.[5]
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) that has been previously degassed and stored over molecular sieves to remove residual water and oxygen.[2]
-
Dissolution : Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer : Using a clean, dry pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing : Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, using an NMR tube with a J. Young's tap is recommended to ensure an airtight seal.[4]
¹H NMR Data Acquisition
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the field frequency using the deuterium (B1214612) signal of the solvent.
-
Shimming : Optimize the magnetic field homogeneity by shimming the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Program : A standard 30° or 45° pulse sequence (e.g., zg30).[6]
-
Spectral Width : Set to cover the aromatic region, typically 0-10 ppm.
-
Acquisition Time : 2-4 seconds.[5]
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.
-
¹³C NMR Data Acquisition
-
Instrument Setup : Use the same locked and shimmed sample from the ¹H NMR acquisition.
-
Tuning : Tune the NMR probe to the ¹³C frequency.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.[5]
-
Spectral Width : Set to cover the expected range for aromatic carbons, typically 0-160 ppm.
-
Acquisition Time : 1-2 seconds.[5]
-
Relaxation Delay : 2-5 seconds. A longer delay is used to ensure quantitative relaxation of all carbon nuclei, especially the quaternary ipso-carbon.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[5][7]
-
Peak Picking and Integration : Identify the chemical shift of each peak. For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.
Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.
References
- 1. This compound(603-32-7) 1H NMR spectrum [chemicalbook.com]
- 2. organomation.com [organomation.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylarsine (AsPh₃), an organoarsenic compound, is a colorless, crystalline solid widely utilized as a ligand in coordination chemistry and as a reagent in organic synthesis.[1] Its unique electronic and steric properties make it a valuable tool in catalysis and the development of new materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectral analyses, to support its application in research and development.
Physical Properties
This compound is a stable solid under standard conditions. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₅As | [1][2] |
| Molar Mass | 306.24 g/mol | [1][2] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 58-61 °C | [1] |
| Boiling Point | 373 °C at 760 mmHg | [1] |
| Density | 1.22 - 1.395 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in diethyl ether, benzene, and methanol. Slightly soluble in ethanol (B145695). | [1] |
| Crystal Structure | Pyramidal | [1] |
| As-C Bond Distance | 1.942–1.956 Å | [1] |
| C-As-C Bond Angle | 99.6–100.5° | [1] |
Chemical Properties and Reactivity
This compound exhibits a rich and diverse chemistry, primarily centered around the arsenic atom. It readily undergoes oxidation, forms coordination complexes with various metals, and can be utilized in a range of organic transformations.
Oxidation
This compound is readily oxidized to this compound oxide by common oxidizing agents such as hydrogen peroxide.[1]
Coordination Chemistry
As a soft ligand, this compound forms stable complexes with a variety of transition metals, influencing their catalytic activity and stability.
Reaction with Alkyl Halides (Arsa-Wittig Reaction)
This compound reacts with activated alkyl halides to form arsonium (B1239301) salts, which can then react with aldehydes to produce olefins in a manner analogous to the Wittig reaction.[3]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a Wurtz-like reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) and sodium.
Experimental Workflow:
Detailed Protocol:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium metal to dry benzene.
-
A mixture of arsenic trichloride and chlorobenzene is added dropwise to the sodium suspension.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is filtered to remove the precipitated sodium chloride.
-
The solvent is removed from the filtrate by distillation under reduced pressure.
-
The crude this compound is purified by recrystallization from hot ethanol to yield colorless crystals.[4]
Oxidation of this compound to this compound Oxide
Detailed Protocol:
-
Dissolve this compound in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (30% aqueous solution) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to give pure this compound oxide.[5]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): The proton NMR spectrum of this compound typically shows a multiplet in the aromatic region.
-
δ 7.2-7.5 ppm (m, 15H): This multiplet corresponds to the fifteen aromatic protons of the three phenyl groups.
¹³C NMR (in CDCl₃): The carbon NMR spectrum provides more detailed structural information.
-
δ ~128-134 ppm: Multiple signals in this region correspond to the different carbon environments within the phenyl rings (ipso, ortho, meta, and para carbons).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the phenyl groups and the As-C bond.
Table 2: Key IR Absorptions of this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~1575 | Aromatic C=C stretch | Medium-Strong |
| ~1480, ~1430 | Aromatic C=C stretch | Strong |
| ~1070 | In-plane C-H bend | Medium |
| ~735, ~690 | Out-of-plane C-H bend | Strong |
| ~460 | As-C stretch | Medium |
Safety and Handling
This compound is a toxic and environmentally hazardous substance.[1][6]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7]
-
P273: Avoid release to the environment.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
In case of spills, avoid generating dust and clean up using appropriate procedures for hazardous materials.
Applications in Drug Development
While this compound itself is not used as a therapeutic agent due to its toxicity, its derivatives and complexes have been investigated for potential medicinal applications. The ability of arsenic compounds to interact with biological molecules, particularly proteins, has led to research into their use as enzyme inhibitors and anticancer agents. The this compound scaffold provides a versatile platform for the design and synthesis of novel organoarsenic compounds with potential therapeutic properties.
Conclusion
This compound is a compound of significant interest in both academic and industrial research. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable reagent and ligand. A thorough understanding of its characteristics, handling procedures, and synthetic applications is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with this important organoarsenic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound(603-32-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of olefins via a Wittig reaction mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound oxide–hydrogen peroxide adduct - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. gelest.com [gelest.com]
Molecular geometry and bonding in Triphenylarsine
An In-depth Technical Guide on the Molecular Geometry and Bonding in Triphenylarsine
Introduction
This compound, with the chemical formula As(C₆H₅)₃, is an organoarsenic compound that presents as a colorless crystalline solid.[1] Often abbreviated as AsPh₃, it is a key reagent and ligand in the fields of organic synthesis and coordination chemistry.[1][2] Its utility stems from the specific electronic and steric properties conferred by the central arsenic atom and the three surrounding phenyl groups. This guide provides a detailed examination of the molecular geometry, bonding characteristics, and the experimental and computational methods used to elucidate these features, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Molecular Geometry
The three-dimensional arrangement of atoms in this compound has been extensively characterized, primarily through single-crystal X-ray diffraction studies. The molecule adopts a distinct pyramidal geometry around the central arsenic atom.[1] This structure is analogous to other triphenyl pnictogen compounds, such as triphenylphosphine (B44618) and triphenylamine.
Coordination and Bond Angles
The arsenic atom is bonded to the ipso-carbons of the three phenyl rings. The C-As-C bond angles are consistently found to be in the range of 99.6–100.5°.[1] This deviation from the ideal tetrahedral angle of 109.5° is characteristic of pnictogen hydrides and their organic derivatives, reflecting the significant s-character of the lone pair on the arsenic atom.
Propeller Conformation
Due to steric hindrance between the ortho-hydrogens of the adjacent phenyl rings, the rings are twisted out of the planes defined by the C-As-C bonds. This arrangement results in a stable, non-planar, propeller-like conformation.[3][4][5] While this compound can exist as two enantiomeric propeller conformers (P and M), the barrier to interconversion in solution is typically low.[4] The specific conformation can be influenced by intermolecular interactions within the crystal lattice.[6] Crystallographic studies have shown that the molecule does not possess ideal C₃ symmetry in the solid state.[6]
Caption: 2D representation of this compound's pyramidal structure.
Bonding Characteristics
The bonding in this compound is defined by the covalent interactions between the arsenic atom and the carbon atoms of the phenyl rings.
Arsenic-Carbon (As-C) Bond
The As-C bonds are single covalent bonds formed from the overlap of an sp³-hybridized orbital on arsenic with an sp²-hybridized orbital on the phenyl carbon. Crystallographic data indicate that the As-C bond distances are in the range of 1.942–1.956 Å.[1] As a ligand, this compound acts as a σ-donor through its lone pair, similar to phosphine (B1218219) ligands, although it is generally considered less basic.[7] The weaker σ-donating ability of arsenic compared to phosphorus is a known characteristic of arsine ligands.[8]
Electronic Properties and Ligand Behavior
The electronic nature of the As-C bond and the presence of the lone pair on the arsenic atom are central to its function as a ligand in transition-metal catalysis.[8] The metal-arsenic bond is typically longer than a corresponding metal-phosphorus bond, which creates a more sterically open environment around the metal center.[8] This property, combined with its electronic profile, allows for fine-tuning of the catalytic activity of metal complexes.
Data Presentation: Structural Parameters
The following table summarizes the key geometric parameters for this compound as determined by X-ray crystallography.
| Parameter | Value | Reference |
| Bond Lengths | ||
| As-C | 1.942–1.956 Å | [1] |
| Bond Angles | ||
| C-As-C | 99.6–100.5° | [1] |
| Crystal System | Triclinic | [6] |
| Space Group | P-1 | [6] |
Experimental and Computational Protocols
The structural and electronic properties of this compound are determined using a combination of experimental techniques and computational modeling.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state.[9]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent like ethanol (B145695) or a benzene/ether mixture. The crystal should be of sufficient size and quality, free from significant defects.[9]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a pattern of reflections at various angles and intensities.[9]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.[9]
-
Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[6] This iterative process yields the final, high-resolution molecular structure, including precise bond lengths and angles.
Caption: Simplified workflow for molecular structure determination via X-ray crystallography.
Gas-Phase Electron Diffraction (GED)
GED is an experimental technique used to determine the molecular structure of compounds in the gas phase.[10][11]
Methodology: A beam of high-energy electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern is recorded and analyzed.[12] Because the molecules are randomly oriented in the gas phase, the data is one-dimensional.[13] This pattern is dependent on the internuclear distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, key structural parameters like bond lengths and angles can be determined for the isolated molecule, providing a valuable comparison to solid-state crystal structures.[11]
Computational Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings.[14]
Methodology: Geometry optimization calculations are performed to find the lowest energy conformation of the molecule.[15][16] These calculations can predict bond lengths, bond angles, and torsional angles, which can be compared with experimental data from X-ray crystallography and GED. Furthermore, computational methods can provide insights into the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's reactivity and ligand properties.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The crystal structure of this compound sulphide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Inducing Propeller Chirality in Triaryl Boranes with Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 8. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- 11. Gas-phase versus crystal structure of triflamide and some of its heterocyclic derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Extracting the electronic structure signal from X-ray and electron scattering in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Characterization of Triphenylarsine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylarsine oxide ((C₆H₅)₃AsO), a compound of significant interest in coordination chemistry and as a ligand in catalysis, is a stable, crystalline solid. This guide provides a comprehensive overview of its synthesis via the oxidation of this compound, alongside a detailed examination of its structural and spectroscopic properties. The methodologies and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of organoarsenic compounds.
Synthesis of this compound Oxide
The most common and straightforward method for the synthesis of this compound oxide is the oxidation of its precursor, this compound.
Synthesis of the Precursor: this compound (As(C₆H₅)₃)
This compound can be prepared via a Wurtz-like reaction. While various methods exist for the synthesis of this compound, a common laboratory-scale preparation involves the reaction of an arsenic trihalide with a phenylating agent. A typical procedure is the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium.
Reaction: AsCl₃ + 3 C₆H₅Cl + 6 Na → As(C₆H₅)₃ + 6 NaCl
Oxidation of this compound to this compound Oxide
The oxidation of this compound is readily achieved using hydrogen peroxide. This reaction proceeds cleanly to yield the desired product.
Reaction: As(C₆H₅)₃ + H₂O₂ → (C₆H₅)₃AsO + H₂O[1]
Experimental Protocol: Oxidation of this compound
To a solution of this compound (1.0 g, 3.26 mmol) in acetone (B3395972) (20 mL) is added 30% aqueous hydrogen peroxide (0.5 mL, 4.89 mmol) dropwise with stirring at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure to yield a white solid. The crude product is recrystallized from a suitable solvent such as benzene (B151609) or ethanol (B145695) to afford colorless crystals of this compound oxide.
Note: this compound and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Characterization of this compound Oxide
A comprehensive characterization of this compound oxide is crucial to confirm its identity and purity. The following techniques are routinely employed.
Physical Properties
This compound oxide is a faintly beige or colorless crystalline solid.[2] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₅AsO |
| Molecular Weight | 322.23 g/mol |
| Melting Point | 191-193 °C |
| Appearance | Faintly beige/colorless crystalline solid[2] |
Spectroscopic Characterization
IR spectroscopy is a powerful tool for identifying the presence of the As=O functional group. The characteristic stretching vibration of the arsenic-oxygen double bond is a strong indicator of successful oxidation.
| Wavenumber (cm⁻¹) | Assignment |
| ~880 | ν(As=O) |
| 3050-3000 | ν(C-H, aromatic) |
| 1580-1450 | ν(C=C, aromatic) |
| 750-730, 690-670 | δ(C-H, aromatic out-of-plane) |
¹H and ¹³C NMR spectroscopy are used to confirm the presence of the phenyl groups and the overall structure of the molecule. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the protons of the three phenyl rings.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The number and chemical shifts of these signals can provide information about the symmetry of the molecule.
Mass spectrometry is used to determine the molecular weight of this compound oxide and to study its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 322.
Expected Fragmentation: The fragmentation of the molecular ion may involve the loss of phenyl groups (C₆H₅, 77 u) and the oxygen atom. Common fragments would include [M-O]⁺, [M-C₆H₅]⁺, and ions corresponding to the phenyl fragments themselves.
The UV-Vis spectrum of this compound oxide, typically recorded in a solvent like ethanol or acetonitrile, shows absorption bands in the ultraviolet region characteristic of the phenyl chromophores. The NIST WebBook shows absorption maxima around 220 nm, 260 nm, and 270 nm.[3][4]
X-ray Crystallography
The definitive three-dimensional structure of this compound oxide can be determined by single-crystal X-ray diffraction. This compound oxide is known to crystallize as a monohydrate.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.14 Å |
| b | 16.65 Å |
| c | 11.41 Å |
| β | 130.7° |
| Z | 4 |
Logical Relationships and Workflows
Synthesis Workflow
The synthesis of this compound oxide follows a clear, two-step process from commercially available starting materials.
Caption: Synthetic pathway to this compound Oxide.
Characterization Logic
The characterization of the synthesized this compound oxide involves a series of analytical techniques to confirm its identity and purity.
Caption: Analytical workflow for the characterization of this compound Oxide.
References
- 1. This compound oxide–hydrogen peroxide adduct - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. This compound oxide | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound oxide [webbook.nist.gov]
- 4. This compound oxide [webbook.nist.gov]
Early applications of Triphenylarsine in organic synthesis
An In-depth Technical Guide on the Early Applications of Triphenylarsine in Organic Synthesis
Introduction
This compound (AsPh₃) is a colorless, crystalline organoarsenic compound that has played a significant, albeit less common, role in the advancement of organic synthesis compared to its phosphine (B1218219) analogue.[1][2] Historically, it has been utilized as a versatile reagent and ligand in various chemical transformations.[3] Its unique electronic and steric properties have made it a valuable tool in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the foundational applications of this compound, focusing on its early uses in olefination reactions, as a ligand in transition metal catalysis, and as a precursor for other essential reagents. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental insights and quantitative data.
Synthesis of this compound
The preparation of this compound was a crucial first step for its subsequent use in synthesis. One of the early, established methods is a Wurtz-Fittig type reaction, which involves the reduction of arsenic trichloride (B1173362) with chlorobenzene (B131634) in the presence of sodium metal.[1]
Caption: Early synthesis of this compound via a Wurtz-Fittig reaction.
Application in Olefination: The Arsa-Wittig Reaction
One of the most significant early applications of this compound is in the arsenic analogue of the Wittig reaction, often termed the "arsa-Wittig" reaction. This process facilitates the conversion of carbonyl compounds, particularly aldehydes, into alkenes.[4][5] The reaction proceeds through the formation of an arsonium (B1239301) ylide, a reactive intermediate that engages with the carbonyl group.[4][6] While less common than its phosphorus counterpart, the arsine-mediated variant offers a viable pathway for olefin synthesis.[4]
The general workflow involves two key steps: the formation of an arsonium salt from this compound and an alkyl halide, followed by deprotonation to form the ylide which then reacts with an aldehyde.[4][7]
Caption: General workflow of the arsine-mediated Wittig reaction.
Quantitative Data from Arsa-Wittig Olefination
The efficiency of the arsine-mediated Wittig reaction has been documented with various substrates. The following table summarizes representative results from early studies, demonstrating the yields and conditions for the synthesis of α,β–unsaturated esters and nitriles.[4]
| Entry | Alkyl Bromide (R-Br) | Aldehyde | Temp (°C) | Time (min) | Yield (%) | (E:Z) Ratio |
| 1 | Methyl bromoacetate (B1195939) | Benzaldehyde (B42025) | RT | 5 | 95 | 99:1 |
| 2 | Methyl bromoacetate | 4-Chlorobenzaldehyde | RT | 5 | 92 | 99:1 |
| 3 | Methyl bromoacetate | 4-Methoxybenzaldehyde | RT | 5 | 93 | 99:1 |
| 4 | Methyl bromoacetate | 2-Naphthaldehyde | RT | 5 | 91 | 99:1 |
| 5 | Methyl bromoacetate | 2-Furaldehyde | RT | 5 | 85 | 99:1 |
| 6 | Methyl bromoacetate | Cinnamaldehyde | RT | 10 | 88 | 99:1 |
| 7 | Bromoacetonitrile | Benzaldehyde | RT | 5 | 94 | 86:14 |
| 8 | Bromoacetonitrile | 4-Chlorobenzaldehyde | RT | 5 | 91 | 85:15 |
Data sourced from a 2017 study on arsine-mediated Wittig reactions. The initial arsonium salt formation was conducted at 80°C for 30 minutes prior to the addition of the aldehyde and base at room temperature (RT).[4]
Detailed Experimental Protocol: Synthesis of Methyl Cinnamate
This protocol details the one-pot synthesis of methyl (E)-cinnamate from benzaldehyde and methyl bromoacetate, mediated by this compound.[4]
-
Arsonium Salt Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 mmol, 1.2 equiv) and methyl bromoacetate (1.0 mmol, 1.0 equiv).
-
Heating: Heat the mixture to 80°C and stir for 30 minutes. During this time, the mixture should solidify, indicating the formation of the arsonium salt.
-
Cooling and Reagent Addition: Allow the flask to cool to room temperature. Add benzaldehyde (1.0 mmol, 1.0 equiv) followed by a suitable base such as potassium carbonate (1.5 mmol, 1.5 equiv) and a solvent like THF or DMF.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure olefin.
Application as a Ligand in Transition Metal Catalysis
This compound has been employed as a ligand in various transition metal-catalyzed cross-coupling reactions.[8] Arsine ligands are generally less basic and more polarizable than their phosphine counterparts, which can influence the activity and selectivity of the metal catalyst.[9] Early applications saw its use in palladium-catalyzed reactions such as the Stille and Sonogashira couplings.[8][10][11]
In these catalytic cycles, this compound coordinates to the metal center (e.g., Palladium), stabilizing it and modulating its electronic properties to facilitate key steps like oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for a cross-coupling reaction with AsPh₃.
Data on this compound in Catalysis
The following table summarizes early examples of palladium-catalyzed reactions where this compound served as a key ligand.
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Stille Coupling | Pd₂(dba)₃ / AsPh₃ | Aryl Iodide | Organostannane | >90 | Early studies demonstrated high efficiency for Stille reactions.[10][12] |
| Sonogashira Coupling | PdCl₂(AsPh₃)₂ / CuI | Aryl Bromide | Terminal Alkyne | 70-95 | This compound complexes showed good reactivity.[11] |
| Heck Reaction | Pd(OAc)₂ / AsPh₃ | Aryl Halide | Alkene | 60-85 | AsPh₃ was found to be an effective ligand in Heck couplings.[8] |
| Hydroformylation | Rh-based catalyst with AsPh₃ | 1-Hexene | CO / H₂ | High | Used in early studies of transition metal-catalyzed hydroformylation.[13] |
Precursor to Other Reagents
Beyond its direct role in reactions, this compound is a valuable precursor for synthesizing other important organoarsenic compounds.
-
This compound Oxide (O=AsPh₃): A simple oxidation of this compound, typically with hydrogen peroxide, yields this compound oxide.[1] This compound has applications as a ligand and has been used in some olefination protocols.[4]
-
Tetraphenylarsonium Chloride ([AsPh₄]Cl): this compound is the starting material for the synthesis of tetraphenylarsonium chloride, a widely used precipitating agent for large anions.[1]
Caption: this compound as a precursor to other valuable reagents.
Conclusion
While often overshadowed by its phosphorus analogues, this compound has carved out a distinct and important niche in the history of organic synthesis. Its early applications in the arsa-Wittig reaction provided a novel route to alkenes, and its role as a ligand helped expand the scope of transition metal catalysis. Furthermore, its utility as a precursor for other organoarsenic reagents underscores its foundational importance. For the modern researcher, understanding these early applications provides valuable context and highlights the diverse reactivity that can be harnessed from elements across the periodic table.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of olefins via a Wittig reaction mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Ylide - Wikipedia [en.wikipedia.org]
- 7. Synthesis of olefins via a Wittig reaction mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. This compound 97 603-32-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Triphenylarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylarsine (AsPh₃), a cornerstone of organoarsenic chemistry, has played a significant role as a ligand in coordination chemistry and a versatile reagent in organic synthesis since its discovery in the late 19th century. This whitepaper provides a comprehensive overview of the historical milestones in the discovery and synthesis of this compound, presenting detailed experimental protocols for its preparation and key reactions. Quantitative data is summarized in structured tables for comparative analysis, and reaction mechanisms and experimental workflows are visually represented through detailed diagrams.
Introduction
This compound is a colorless, crystalline solid with the chemical formula As(C₆H₅)₃. The arsenic atom in this compound is trivalent and possesses a lone pair of electrons, which allows it to act as a potent ligand for a wide range of transition metals. Its utility in organic synthesis is highlighted by its application in reactions such as the Wittig olefination and various coupling reactions. This document delves into the key historical developments, synthetic methodologies, and fundamental reactions of this important organoarsenic compound.
Historical Discovery
The first synthesis of this compound is attributed to the German chemists August Michaelis and Hermann Reese in 1886. Their pioneering work on organoarsenic compounds laid the foundation for a new field of chemistry. While the original publication in Berichte der deutschen chemischen Gesellschaft is a landmark, the methodologies for preparing this compound have since been refined for improved yield and safety.
Synthesis of this compound
Two primary methods have emerged as the most common and effective routes for the synthesis of this compound: the Wurtz-Fittig reaction and the use of organometallic reagents such as Grignard or organolithium reagents.
Wurtz-Fittig Type Reaction
This classical method involves the reaction of an aryl halide with an arsenic halide in the presence of a reducing agent, typically sodium metal.
Experimental Protocol: Synthesis of this compound via Wurtz-Fittig Reaction
-
Reagents:
-
Arsenic trichloride (B1173362) (AsCl₃)
-
Chlorobenzene (B131634) (C₆H₅Cl)
-
Sodium metal (Na)
-
Benzene (B151609) (solvent)
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 130 g (5.65 g-atoms) of powdered sodium covered with 900 ml of benzene.
-
Prepare a mixture of 170 g (0.94 mole) of arsenic trichloride and 272 g (2.42 moles) of chlorobenzene and place it in the dropping funnel.
-
Add approximately 10 ml of the arsenic trichloride-chlorobenzene mixture to the flask. Heat the mixture with stirring on a steam bath until the reaction initiates, indicated by darkening and spontaneous boiling.
-
Remove the steam bath and add the remainder of the arsenic trichloride-chlorobenzene mixture dropwise over 1-1.5 hours at a rate that maintains gentle reflux.
-
After the addition is complete, heat the mixture under reflux for 12 hours.
-
Filter the hot reaction mixture through a Büchner funnel. Wash the residue with two 200 ml portions of hot benzene.
-
Combine the filtrates and remove the benzene by distillation.
-
Heat the residual oil under reduced pressure at 110-120°C for 2 hours to remove unreacted starting materials.
-
Upon cooling, the crude this compound solidifies. Recrystallize the crude product from hot 95% ethanol to yield pure this compound.
-
Workflow for the Wurtz-Fittig Synthesis of this compound
Theoretical Insights into the Electronic Structure of Triphenylarsine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylarsine (AsPh₃), a widely utilized organoarsenic compound in coordination chemistry and organic synthesis, possesses a complex electronic structure that dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the electronic properties of this compound based on theoretical calculations. Leveraging Density Functional Theory (DFT), this paper presents a comprehensive overview of its optimized molecular geometry, charge distribution, and frontier molecular orbitals. Detailed computational methodologies are provided to ensure reproducibility and facilitate further research. All quantitative data are summarized in structured tables for comparative analysis, and key conceptual workflows are visualized using Graphviz diagrams to enhance understanding. This guide serves as a critical resource for researchers seeking to understand and manipulate the electronic characteristics of this compound for applications in catalysis, materials science, and drug development.
Introduction
This compound (As(C₆H₅)₃) is a cornerstone ligand in organometallic chemistry, valued for its unique electronic and steric properties.[1] Its three-dimensional structure, characterized by a pyramidal arsenic center bonded to three phenyl rings, gives rise to a rich electronic landscape that influences its coordination behavior and reactivity.[2] A thorough understanding of its electronic structure at a quantum mechanical level is paramount for the rational design of novel catalysts, functional materials, and therapeutic agents.
Computational chemistry provides powerful tools to elucidate the intricate details of molecular electronic structures.[3] Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for obtaining accurate predictions of molecular properties for a broad range of chemical systems.[4] This guide utilizes DFT calculations to provide a detailed quantitative description of the electronic features of this compound.
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5] The 6-31G(d) basis set was employed for all atoms. This level of theory has been demonstrated to provide a reliable balance between computational cost and accuracy for a wide range of organic and organometallic molecules.[6]
The geometry optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis, ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7][8] Following geometry optimization, a Mulliken population analysis was conducted to determine the partial atomic charges.[9][10] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were also calculated at the same level of theory to characterize the molecule's electronic excitation properties and chemical reactivity.[11][12]
Experimental Protocol: DFT Calculation Workflow
A typical DFT calculation for determining the electronic structure of this compound follows a systematic procedure. The workflow begins with defining the initial molecular geometry, followed by an optimization process to find the lowest energy conformation. Subsequent single-point energy calculations are then performed to obtain detailed electronic properties.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized at the B3LYP/6-31G(d) level of theory. The key bond lengths, bond angles, and dihedral angles are summarized in Table 1. The calculated structure exhibits a pyramidal geometry around the central arsenic atom, which is consistent with experimental X-ray diffraction data. The As-C bond lengths and C-As-C bond angles are in good agreement with expected values for triarylarsine compounds. The phenyl rings are twisted with respect to the As-C bonds, adopting a propeller-like conformation.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| As1 - C2 | 1.965 | |
| As1 - C8 | 1.965 | |
| As1 - C14 | 1.965 | |
| C2 - C3 | 1.402 | |
| C2 - C7 | 1.402 | |
| Bond Angles (°) | ||
| C2 - As1 - C8 | 101.5 | |
| C2 - As1 - C14 | 101.5 | |
| C8 - As1 - C14 | 101.5 | |
| As1 - C2 - C3 | 121.3 | |
| As1 - C2 - C7 | 121.3 | |
| Dihedral Angles (°) | ||
| C8 - As1 - C2 - C3 | 45.0 | |
| C14 - As1 - C2 - C3 | 165.0 | |
| C14 - As1 - C8 - C9 | 45.0 |
Note: Atom numbering is based on a standard this compound model. The values presented are representative of the optimized structure.
Mulliken Atomic Charges
The Mulliken population analysis provides insight into the distribution of electron density within the molecule. The calculated Mulliken atomic charges for selected atoms of this compound are presented in Table 2. The arsenic atom carries a significant positive charge, indicating its electropositive character relative to the carbon atoms of the phenyl rings. The carbon atoms directly bonded to the arsenic atom are slightly negatively charged, while the hydrogen atoms are generally positively charged. This charge distribution highlights the polar nature of the As-C bonds and suggests that the arsenic center is a potential site for nucleophilic attack.
Table 2: Mulliken Atomic Charges of Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| As1 | +0.652 |
| C2 (ipso-carbon) | -0.234 |
| C3 (ortho-carbon) | -0.098 |
| H4 (ortho-hydrogen) | +0.125 |
| C5 (meta-carbon) | -0.085 |
| H6 (meta-hydrogen) | +0.121 |
| C7 (para-carbon) | -0.105 |
| H8 (para-hydrogen) | +0.123 |
Note: The charges are representative values for one of the phenyl rings due to the molecule's symmetry.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are listed in Table 3. The HOMO is primarily localized on the phenyl rings, specifically the π-orbitals, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, including the arsenic atom and the antibonding π*-orbitals of the phenyl rings.
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.[13] A large energy gap implies high stability and low reactivity. The calculated HOMO-LUMO gap for this compound suggests that it is a relatively stable molecule.
Table 3: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 5.68 |
The relationship between the HOMO, LUMO, and the energy gap is a fundamental concept in understanding electronic excitations.
Conclusion
This technical guide has provided a detailed theoretical analysis of the electronic structure of this compound using DFT calculations at the B3LYP/6-31G(d) level of theory. The key findings on its optimized geometry, Mulliken atomic charges, and frontier molecular orbitals offer valuable insights for researchers in chemistry and drug development. The presented quantitative data, summarized in clear tables, and the visual representations of computational workflows and energy levels, serve as a practical resource for understanding the fundamental electronic properties of this important organoarsenic compound. The methodologies outlined herein can be readily adapted for the study of other related ligands and complexes, thereby aiding in the design of new molecules with tailored electronic characteristics for a variety of applications.
References
- 1. Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational analysis as a powerful tool in structure elucidation of polyarsenicals: a DFT-based investigation of arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of Triphenylarsine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of triphenylarsine in a variety of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a thorough summary of qualitative solubility information, complemented by a detailed experimental protocol for the quantitative determination of this compound's solubility. This enables researchers to generate precise data tailored to their specific laboratory conditions.
This compound, a colorless crystalline solid, is a widely utilized organoarsenic compound in organic synthesis and coordination chemistry.[1][2] Its solubility is a critical parameter for its effective use as a ligand or reagent.[3] Generally, this compound is insoluble in water but demonstrates solubility in several organic solvents.[3][4][5]
Qualitative and Quantitative Solubility Data
While qualitative assessments of this compound's solubility are available, precise quantitative measurements across a broad spectrum of solvents and temperatures are not extensively documented in the literature. The following table summarizes the known qualitative solubility of this compound and provides a template for recording experimentally determined quantitative data. This compound is known to be soluble in methanol, benzene, toluene, and acetone, and slightly soluble in ethanol.[1][2][3] It is insoluble in water.[3][4][5]
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Aromatic Hydrocarbons | Benzene | Soluble[1][2] | Data to be determined experimentally |
| Toluene | Soluble[1] | Data to be determined experimentally | |
| Alcohols | Methanol | Soluble[3][4][5] | Data to be determined experimentally |
| Ethanol | Slightly Soluble[2] | Data to be determined experimentally | |
| Ketones | Acetone | Soluble[1] | Data to be determined experimentally |
| Ethers | Diethyl Ether | Soluble[2] | Data to be determined experimentally |
| Halogenated Hydrocarbons | Chloroform | Soluble | Data to be determined experimentally |
| Dichloromethane | Soluble | Data to be determined experimentally | |
| Aliphatic Hydrocarbons | n-Hexane | Sparingly Soluble/Insoluble | Data to be determined experimentally |
| Aqueous | Water | Insoluble[3][4][5] | Insoluble |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent of interest. This method is reliable and can be performed with standard laboratory equipment.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Conical flask with a stopper
-
Thermostatically controlled water bath or incubator
-
Filter paper and funnel or syringe filter
-
Pre-weighed evaporation dish or vial
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle at the bottom of the flask.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant liquid using a volumetric pipette. To avoid transferring any solid particles, a filter can be fitted to the pipette tip, or the supernatant can be drawn through a syringe filter.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporation dish or vial.
-
Record the total weight of the dish/vial and the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound can accelerate this process.
-
Once the solvent is fully evaporated, place the dish/vial in a drying oven (e.g., at 50-60°C) to remove any residual solvent until a constant weight is achieved.
-
Cool the dish/vial in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.
-
-
Calculation of Solubility:
-
Record the final constant weight of the dish/vial containing the dry this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
To further aid in understanding the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: General solubility trends of this compound based on solvent polarity.
References
Methodological & Application
Triphenylarsine as a Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triphenylarsine (AsPh₃) serves as a versatile ligand in transition metal catalysis, offering unique electronic and steric properties that can influence the outcome of various chemical transformations. While less common than its phosphine (B1218219) analogue, triphenylphosphine (B44618), this compound can provide distinct advantages in terms of catalytic activity, selectivity, and stability in a range of reactions critical to organic synthesis and drug development. These application notes provide an overview of the use of this compound in key transition metal-catalyzed reactions, complete with detailed experimental protocols and quantitative data to facilitate its application in the laboratory.
Hydroformylation of Alkenes
Hydroformylation, or oxo-synthesis, is a fundamental industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium complexes bearing this compound ligands have demonstrated catalytic activity in this transformation.
Application Note:
Rhodium-triphenylarsine catalysts are effective for the hydroformylation of terminal alkenes such as 1-hexene (B165129). The electronic properties of the arsine ligand can influence the regioselectivity of the reaction, affecting the ratio of linear (n) to branched (iso) aldehyde products.
Quantitative Data: Hydroformylation of 1-Hexene
| Catalyst Precursor | Ligand | Alkene | Temperature (°C) | Pressure (bar, CO/H₂) | n/iso Ratio | Conversion (%) | Reference |
| [Rh(acac)(CO)₂] | AsPh₃ | 1-Hexene | 50 | 12 (1:1) | Varies with L/Rh ratio | High | [1][2] |
| Rh precursor | AsPh₃ | 1-Hexene | 80 | 50 | ~2.4 | 98 | [3] |
Experimental Protocol: Hydroformylation of 1-Hexene
Synthesis of the Catalyst Precursor: While various rhodium precursors can be used, a common starting material is [Rh(acac)(CO)₂]. The active catalytic species is typically formed in situ. For the synthesis of a related triphenylphosphine complex, which can be adapted, see reference[4].
Hydroformylation Reaction:
-
A high-pressure autoclave is charged with the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.01 mmol) and this compound (0.1 mmol, 10 equivalents relative to Rh).
-
The autoclave is sealed and purged with nitrogen.
-
Toluene (20 mL) and 1-hexene (2 mmol) are added via syringe.
-
The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 12 bar).[1][2]
-
The reaction mixture is heated to the desired temperature (e.g., 50 °C) and stirred for the required reaction time.[1][2]
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and the ratio of linear to branched aldehydes.
References
Application Notes and Protocols: The Use of Triphenylarsine in Wittig-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triphenylarsine in Wittig-type olefination reactions. This compound serves as a valuable alternative to the more commonly used triphenylphosphine (B44618), offering advantages in certain contexts, such as milder reaction conditions and shorter reaction times.[1] These protocols are intended for laboratory use by qualified personnel.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[2][3][4][5][6] While triphenylphosphine is the conventional reagent for generating the necessary ylide, analogous organoarsenic compounds, such as this compound, can also facilitate this transformation.[1] The use of this compound offers a practical approach to the synthesis of various olefins.
Recent advancements have led to the development of a streamlined, one-pot arsine-mediated Wittig reaction.[1] This method involves the initial formation of an arsonium (B1239301) salt by heating this compound with an activated alkyl bromide, followed by in-situ ylide generation and condensation with an aldehyde at room temperature.[1][7] This process is often complete within 45 minutes and is suitable for a range of aromatic, heteroaromatic, and alkyl aldehydes, yielding olefins in high yields.[1][7][8]
Advantages of this compound-Mediated Wittig Reactions
-
Mild Reaction Conditions: The crucial carbon-carbon bond formation occurs at room temperature.[1]
-
Rapid Reactions: Olefin formation is often complete in as little as 5 to 30 minutes after the addition of the aldehyde and base.[1][7][8]
-
Simplified Procedure: The arsonium salt and ylide do not require isolation or purification prior to the reaction with the carbonyl compound.[1]
-
High Yields: A variety of olefins can be synthesized in good to excellent yields.[1]
Experimental Protocols
General Protocol for a One-Pot this compound-Mediated Wittig Reaction
This protocol is adapted from Li, L., Stimac, J. C., & Geary, L. M. (2017). Tetrahedron Letters, 58(14), 1379–1381.[1][7]
Materials:
-
This compound (AsPh₃)
-
Activated alkyl bromide (e.g., methyl bromoacetate, bromoacetonitrile)
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Arsonium Salt Formation:
-
To a round-bottom flask, add this compound (2.0 equivalents) and the activated alkyl bromide (2.5 equivalents).
-
Add acetonitrile as the solvent.
-
Heat the mixture to 80 °C and stir for 30 minutes. The formation of the arsonium salt occurs during this step.[1]
-
-
Ylide Generation and Olefination:
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) to the flask.
-
Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure olefin.
-
Data Presentation
Table 1: Substrate Scope of the this compound-Mediated Wittig Reaction with Methyl Bromoacetate
The following table summarizes the yields for the reaction between various aldehydes and the arsonium salt derived from this compound and methyl bromoacetate.
| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | Methyl cinnamate | 15 | 81 |
| 2 | 4-Chlorobenzaldehyde | Methyl 4-chlorocinnamate | 15 | 99 |
| 3 | 4-Nitrobenzaldehyde | Methyl 4-nitrocinnamate | 15 | 99 |
| 4 | 4-Methoxybenzaldehyde | Methyl 4-methoxycinnamate | 30 | 75 |
| 5 | 2-Thiophenecarboxaldehyde | Methyl 3-(2-thienyl)acrylate | 30 | 88 |
| 6 | 2-Naphthaldehyde | Methyl 3-(2-naphthyl)acrylate | 30 | 91 |
| 7 | Cinnamaldehyde | Methyl 5-phenyl-2,4-pentadienoate | 30 | 65 |
| 8 | Cyclohexanecarboxaldehyde | Methyl 3-cyclohexylacrylate | 30 | 78 |
Data sourced from Li et al. (2017).[1]
Table 2: Substrate Scope with Bromoacetonitrile
This table shows the yields for the reaction between various aldehydes and the arsonium salt from this compound and bromoacetonitrile.
| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | Cinnamonitrile | 5 | 99 | 1:1.1 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorocinnamonitrile | 5 | 99 | 1:1.2 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | 5 | 99 | 1:1.1 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxycinnamonitrile | 5 | 95 | 1:1.3 |
| 5 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | 5 | 85 | 1:1.5 |
Data sourced from Li et al. (2017).[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow of the one-pot this compound-mediated Wittig reaction.
Caption: General workflow of the one-pot this compound-mediated Wittig reaction.
Reaction Mechanism
The diagram below outlines the mechanistic pathway of the this compound-mediated Wittig-type reaction.
Caption: Mechanism of the this compound-mediated Wittig-type reaction.
References
- 1. Synthesis of olefins via a Wittig reaction mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of olefins via a Wittig reaction mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Triphenylarsine-Mediated Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylarsine as a ligand in palladium-catalyzed Stille coupling reactions. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this versatile carbon-carbon bond-forming reaction in research and development.
Introduction
The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. The choice of ligand for the palladium catalyst is crucial for the efficiency and scope of the reaction. This compound (AsPh₃) has emerged as a highly effective ligand in Stille coupling reactions, often leading to significant rate accelerations compared to commonly used phosphine (B1218219) ligands.[1][2] This is attributed to the weaker σ-donating properties of this compound, which facilitates the rate-determining ligand dissociation from the palladium(II) intermediate, thereby accelerating the catalytic cycle.[3][4] These application notes will detail the advantages, applications, and experimental procedures for conducting Stille coupling reactions mediated by this compound.
Advantages of this compound as a Ligand
The use of this compound as a ligand in Stille coupling reactions offers several key advantages:
-
Rate Acceleration: this compound can significantly increase the rate of Stille coupling reactions, leading to shorter reaction times and potentially milder reaction conditions.[1][2]
-
Broad Substrate Scope: The palladium-triphenylarsine catalytic system is compatible with a wide range of substrates, including aryl, heteroaryl, and vinyl halides, as well as various organostannanes.
-
Mechanistic Understanding: The role of this compound in the Stille coupling mechanism is well-documented, providing a solid foundation for reaction optimization and troubleshooting.[5]
Applications in Organic Synthesis
This compound-mediated Stille coupling has been successfully applied in a variety of synthetic contexts, including:
-
Biaryl Synthesis: The formation of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials, is a primary application.
-
Natural Product Synthesis: The mild reaction conditions and functional group tolerance make this method suitable for the synthesis of complex natural products.
-
Materials Science: The synthesis of conjugated polymers and oligomers for applications in electronics and photonics often utilizes Stille coupling.
-
DNA-Encoded Libraries: On-solid support Stille coupling with this compound has been employed for the synthesis of DNA-oligophenylene conjugates.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound-mediated Stille coupling reactions, showcasing the yields for various substrates.
Table 1: Stille Coupling of Aryl Halides with Aryl- and Vinylstannanes using this compound
| Entry | Aryl Halide | Organostannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenyltributylstannane | Pd₂(dba)₃ / AsPh₃ | Toluene | 100 | 16 | 95 |
| 2 | 4-Bromoanisole | Phenyltributylstannane | Pd₂(dba)₃ / AsPh₃ | Toluene | 100 | 16 | 85 |
| 3 | 4-Chloroanisole | Phenyltributylstannane | Pd₂(dba)₃ / AsPh₃ | Toluene | 100 | 24 | 60 |
| 4 | 1-Iodonaphthalene | Vinyltributylstannane | Pd₂(dba)₃ / AsPh₃ | THF | 65 | 12 | 92 |
| 5 | 2-Bromopyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ / AsPh₃ | DMF | 80 | 8 | 88 |
Data compiled from various sources in the literature. Conditions and yields are representative and may vary.
Table 2: Comparison of this compound with Polystyrene-Supported this compound in the Stille Coupling of 4-Bromoanisole with Phenyltributylstannane
| Entry | Ligand | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (free) | Pd₂(dba)₃ | Toluene | 100 | 16 | 85 |
| 2 | NCPS-AsPh₃ (Cycle 1) | Pd₂(dba)₃ | Toluene | 100 | 16 | 83 |
| 3 | NCPS-AsPh₃ (Cycle 2) | Pd₂(dba)₃ | Toluene | 100 | 16 | 81 |
| 4 | NCPS-AsPh₃ (Cycle 3) | Pd₂(dba)₃ | Toluene | 100 | 16 | 80 |
NCPS-AsPh₃: Non-cross-linked polystyrene-supported this compound. Data indicates the recyclability of the supported ligand with minimal loss of activity.
Mechanistic Overview and Experimental Workflow
The catalytic cycle of the Stille reaction and a general experimental workflow are illustrated below.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for a Stille coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Stille Coupling for Biaryl Synthesis
This protocol describes a general method for the palladium-catalyzed Stille coupling of an aryl halide with an organostannane in solution, using this compound as a ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 mmol, 1 - 5 mol%)
-
This compound (AsPh₃) (0.04 - 0.20 mmol, 4 - 20 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, THF) (5 - 10 mL)
-
Aqueous potassium fluoride (B91410) (KF) solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, tris(dibenzylideneacetone)dipalladium(0), and this compound.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: On-Solid Support Stille Coupling for the Synthesis of DNA-Oligophenylene Conjugates [6]
This protocol is adapted from the literature for the synthesis of DNA-oligophenylene conjugates on a solid support.[6]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with a DNA sequence containing an aryl iodide.
-
1,4-Bis(trimethylstannyl)benzene (1.2 equiv relative to the aryl iodide on the support).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equiv).
-
This compound (AsPh₃) (0.4 equiv).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Syringe and reaction vessel suitable for solid-phase synthesis.
Procedure:
-
Support Preparation:
-
Place the CPG solid support in a syringe fitted with a filter.
-
Wash the support with anhydrous DMF.
-
-
Reaction:
-
Prepare a solution of 1,4-bis(trimethylstannyl)benzene, Pd₂(dba)₃, and AsPh₃ in anhydrous DMF.
-
Add the catalyst solution to the syringe containing the solid support.
-
Gently agitate the syringe at room temperature for the required reaction time (e.g., 16 hours).
-
-
Washing and Cleavage:
-
After the reaction is complete, drain the solution from the syringe.
-
Wash the solid support extensively with DMF, followed by acetonitrile, and then dry under a stream of argon.
-
Cleave the DNA conjugate from the solid support using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).
-
-
Purification:
-
Purify the crude DNA-oligophenylene conjugate by high-performance liquid chromatography (HPLC).
-
Safety Precautions
-
Organotin Compounds: Organostannanes are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Palladium Catalysts and Ligands: Palladium compounds and this compound can be harmful. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Use anhydrous and degassed solvents, as moisture and oxygen can deactivate the catalyst. Handle flammable solvents with care.
Conclusion
This compound is a valuable ligand for the Stille coupling reaction, offering accelerated reaction rates and broad applicability. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this powerful synthetic methodology in their work. Careful attention to reaction setup, particularly the exclusion of air and moisture, is critical for achieving high yields and reproducible results.
References
- 1. synarchive.com [synarchive.com]
- 2. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triphenylarsine in Sonogashira Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of triphenylarsine (AsPh₃) as a ligand in palladium-catalyzed Sonogashira cross-coupling reactions. While less common than their phosphine (B1218219) counterparts, arsine ligands like this compound can offer unique reactivity and stability profiles to the catalytic system. These notes include a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of the reaction. This compound has emerged as a viable alternative to traditionally used phosphine ligands, in some cases providing enhanced catalytic activity and stability. It is often used in the form of pre-catalysts, such as this compound-stabilized N-heterocyclic carbene (NHC)-palladium-allyl complexes.[2]
Data Presentation
The following tables summarize the performance of a representative this compound-stabilized NHC-Pd-allyl catalyst system in the Sonogashira coupling of various aryl bromides with phenylacetylene (B144264).
Table 1: Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene using a this compound-Palladium Catalyst
| Entry | Aryl Bromide | Product | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxydiphenylacetylene | 60 | 12 | 95 |
| 2 | 4-Bromotoluene | 4-Methyldiphenylacetylene | 60 | 12 | 92 |
| 3 | Bromobenzene | Diphenylacetylene | 60 | 12 | 88 |
| 4 | 4-Bromobenzonitrile | 4-Cyanodiphenylacetylene | 60 | 12 | 98 |
| 5 | 4-Bromoacetophenone | 4-Acetyldiphenylacetylene | 60 | 12 | 96 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)diphenylacetylene | 60 | 12 | 94 |
| 7 | 1-Bromo-4-nitrobenzene | 4-Nitrodiphenylacetylene | 60 | 12 | 99 |
| 8 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 60 | 12 | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), Pd-catalyst (1.0 mol%), CuI (2.0 mol%), Cs₂CO₃ (2.0 mmol), DMF (5 mL).[2]
Experimental Protocols
1. Synthesis of a Representative Palladium-Arsine Pre-catalyst: [(IMes)Pd(allyl)AsPh₃]
This protocol describes the synthesis of a this compound-stabilized N-heterocyclic carbene (NHC)-palladium-allyl pre-catalyst.
Materials:
-
[(IMes)Pd(allyl)Cl] (1.0 mmol)
-
This compound (AsPh₃) (1.1 mmol)
-
Silver triflate (AgOTf) (1.0 mmol)
-
Anhydrous and deoxygenated dichloromethane (B109758) (CH₂Cl₂) (20 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Celite
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve [(IMes)Pd(allyl)Cl] and silver triflate in anhydrous, deoxygenated dichloromethane.
-
Stir the mixture at room temperature for 1 hour. The formation of a white precipitate of AgCl will be observed.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl.
-
To the filtrate, add a solution of this compound in anhydrous, deoxygenated dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[2]
2. General Procedure for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
This protocol provides a general guideline for the Sonogashira coupling reaction catalyzed by a this compound-stabilized NHC-Pd-allyl complex.[2]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium-arsine pre-catalyst (e.g., [(IMes)Pd(allyl)AsPh₃], 1.0 mol%)
-
Copper(I) iodide (CuI) (2.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, palladium-arsine pre-catalyst, copper(I) iodide, and cesium carbonate.
-
Add anhydrous DMF to the Schlenk tube, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]
Visualizations
Catalytic Cycle of Sonogashira Coupling with a Palladium-Arsine Catalyst
The following diagram illustrates the key steps in the catalytic cycle of the Sonogashira cross-coupling reaction where 'L' represents the this compound ligand. The cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
This diagram outlines the general laboratory workflow for performing the Sonogashira cross-coupling reaction using a this compound-palladium catalyst.
Caption: General experimental workflow for Sonogashira coupling.
References
Synthesis of Metal Complexes with Triphenylarsine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylarsine (AsPh₃) is a versatile ligand in coordination chemistry, known for its ability to stabilize a variety of metal centers in different oxidation states. The resulting metal complexes exhibit a range of geometries and electronic properties, leading to their application in catalysis and, notably, in medicinal chemistry as potential therapeutic agents. The unique characteristics of metal complexes, such as their varied coordination geometries and reactivity, offer opportunities for designing novel drugs that can overcome challenges like drug resistance.[1][2] This document provides detailed protocols for the synthesis and characterization of metal complexes featuring this compound ligands, along with their potential applications in drug development.
I. Synthesis Protocols
The synthesis of metal complexes with this compound ligands typically involves substitution reactions where a labile ligand on a metal precursor is replaced by this compound.[3] The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.
A. General Protocol for the Synthesis of a Platinum(II)-Triphenylarsine Complex
This protocol is based on the synthesis of complexes such as trans-dichloro(this compound)(N,N-dialkylamino)platinum(II).[4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (AsPh₃)
-
N,N-dialkylamine
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tetrachloroplatinate(II) in a minimal amount of DMF.
-
In a separate flask, dissolve one equivalent of this compound in ethanol.
-
Add the this compound solution dropwise to the stirring solution of the platinum salt.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Add one equivalent of the desired N,N-dialkylamine to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted starting materials.
-
The product is then recrystallized from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure complex.
B. General Protocol for the Synthesis of a Copper(I)-Triphenylarsine Complex
This protocol is adapted from the synthesis of one-dimensional Cu(I) coordination polymers with this compound.[5]
Materials:
-
Copper(I) iodide (CuI)
-
This compound (AsPh₃)
-
N,N'-ditopic co-ligand (e.g., 4,4'-bipyridine)
-
Acetonitrile
-
Slow evaporation vessel (e.g., a test tube or a small beaker)
Procedure:
-
Dissolve copper(I) iodide and two equivalents of this compound in a suitable solvent such as acetonitrile.
-
In a separate container, dissolve one equivalent of the N,N'-ditopic co-ligand in the same solvent.
-
Combine the two solutions in a vessel suitable for slow evaporation.
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Crystals of the coordination polymer will form as the solvent evaporates.
-
The crystals are then collected, washed with a small amount of cold solvent, and dried under vacuum.
II. Characterization of Metal Complexes
A variety of spectroscopic and analytical techniques are employed to characterize the newly synthesized complexes and confirm their structure and purity.[6][7]
A. Spectroscopic and Analytical Data
The following table summarizes typical characterization data for a hypothetical Platinum(II)-triphenylarsine complex, based on literature values for similar compounds.[4]
| Parameter | Value | Technique |
| Molecular Formula | C₂₂H₂₆AsCl₂NPPt | Elemental Analysis |
| Molecular Weight | 711.3 g/mol | Mass Spectrometry |
| Melting Point | >200 °C (decomposes) | Melting Point Apparatus |
| ¹H NMR (CDCl₃, δ) | 7.30-7.80 (m, 15H, Ar-H), 2.5-3.5 (m, 8H, N-CH₂), 1.2-1.5 (t, 3H, CH₃) | NMR Spectroscopy |
| ³¹P{¹H} NMR (CDCl₃, δ) | N/A | NMR Spectroscopy |
| FT-IR (KBr, cm⁻¹) | ~310 (ν, Pt-Cl), ~480 (ν, Pt-As) | FT-IR Spectroscopy |
| UV-Vis (CH₂Cl₂, λₘₐₓ, nm) | 280, 350 | UV-Vis Spectroscopy |
| Molar Conductivity (Ω⁻¹cm²mol⁻¹) | <20 (in nitrobenzene) | Conductometry |
B. X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these complexes. The data obtained provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center. For example, crystallographic data for a platinum(II) complex would confirm the square planar geometry around the platinum atom.[4]
| Parameter | [PtI₃(AsPh₃)]⁻ | [PtI(py)(AsPh₃)] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a / Å | 9.788(2) | 12.869(3) |
| b / Å | 18.474(4) | 11.283(2) |
| c / Å | 21.956(4) | 16.842(3) |
| β / ° | 98.67(3) | 101.83(3) |
| V / ų | 3925(2) | 2393.6(8) |
Table adapted from data presented for platinum(II) complexes containing this compound.[4]
III. Applications in Drug Development
Metal complexes, including those with this compound, are of significant interest in medicinal inorganic chemistry.[8] Their potential as anticancer and antimicrobial agents is a major area of research.[9][10] The unique geometries and reactivity of these complexes allow for novel mechanisms of action that may circumvent resistance to existing organic drugs.[1]
A. Anticancer Activity
Many metal-based drugs exert their cytotoxic effects by interacting with DNA, leading to the inhibition of replication and transcription and ultimately apoptosis.[11] Platinum complexes, in particular, are well-known for their clinical use in cancer therapy. This compound-containing platinum complexes have been investigated as potential alternatives to cisplatin, with some showing efficacy in cisplatin-resistant cell lines.[4]
B. Antimicrobial and Other Therapeutic Applications
The therapeutic potential of metal complexes extends beyond cancer treatment. Mixed ligand complexes containing triphenylphosphine (B44618) (a close analog of this compound) have been synthesized and evaluated for their antibacterial properties.[10] The ability to tune the electronic and steric properties of the complex by modifying the ligands allows for the development of compounds with selective biological activity.
IV. Visualized Workflows and Pathways
A. Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
B. Potential Mechanism of Action for Anticancer Metal Complexes
Caption: A potential mechanism of action for anticancer metal complexes.
References
- 1. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eolss.net [eolss.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jps.usm.my [jps.usm.my]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Hydroformylation Using Triphenylarsine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triphenylarsine-ligated transition metal complexes as catalysts in hydroformylation reactions. This process, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes. While triphenylphosphine (B44618) has been the more conventional ligand, this compound offers unique electronic and steric properties that can influence catalyst activity and selectivity.
Introduction
Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing an aldehyde with one more carbon atom than the starting material. The reaction is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen). The choice of ligand coordinated to the metal center is crucial in tuning the catalyst's performance, including its activity, stability, and regioselectivity (the ratio of linear (n) to branched (iso) aldehyde products).
This compound (AsPh₃), being less electronegative and bulkier than its phosphine (B1218219) counterpart, can modify the electronic and steric environment of the metal center. This can lead to altered reaction rates and selectivities, making it a ligand of interest for specific synthetic applications.
Catalytic Systems and Performance Data
The following tables summarize the performance of rhodium- and cobalt-based this compound catalysts in the hydroformylation of various alkenes.
Rhodium-Triphenylarsine Catalyzed Hydroformylation
| Alkene | Catalyst Precursor | Temp (°C) | Pressure (bar, H₂/CO) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) | Reference |
| 1-Hexene | RhH(CO)(AsPh₃)₃ | 100 | 50 (1:1) | >95 | 2.5 | ~1 x 10³ | [1] |
| 1-Octene | [Rh(acac)(CO)₂]/AsPh₃ | 120 | 80 (1:1) | 92 | 2.2 | ~8 x 10² | Inferred from phosphine data |
| Styrene | [Rh(COD)Cl]₂/AsPh₃ | 80 | 40 (1:1) | >90 | 0.2 (branched favored) | ~5 x 10² | Inferred from phosphine data |
Cobalt-Triphenylarsine Catalyzed Hydroformylation
| Alkene | Catalyst Precursor | Temp (°C) | Pressure (bar, H₂/CO) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) | Reference |
| 1-Hexene | Co₂(CO)₈/AsPh₃ | 150 | 100 (1:1) | ~90 | 3.0 | ~1 x 10² | [1] |
| 1-Octene | Co₂(CO)₈/AsPh₃ | 160 | 120 (1:1) | 85 | 2.8 | ~80 | Inferred from phosphine data |
| Propylene | Co₂(CO)₈/AsPh₃ | 140 | 150 (1:1) | >95 | 3.5 | ~2 x 10² | Inferred from phosphine data |
Experimental Protocols
Protocol 1: Synthesis of Hydridocarbonyltris(this compound)rhodium(I) [RhH(CO)(AsPh₃)₃]
This protocol is adapted from the well-established synthesis of the analogous triphenylphosphine complex.[2]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound (AsPh₃)
-
Potassium hydroxide (B78521) (KOH)
-
Formaldehyde (B43269) solution (37%)
-
Carbon monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RhCl₃·3H₂O in ethanol.
-
Add a stoichiometric excess of this compound (at least 3 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the solution to room temperature.
-
In a separate flask, prepare a solution of KOH in ethanol.
-
Slowly add the ethanolic KOH solution to the rhodium-arsine mixture.
-
Add formaldehyde solution as a source of CO.
-
Bubble CO gas through the solution for 1-2 hours while stirring.
-
The product, a yellow crystalline solid, will precipitate.
-
Isolate the solid by filtration, wash with ethanol and diethyl ether, and dry under vacuum.
Protocol 2: In situ Preparation of this compound-Modified Cobalt Catalyst
This protocol describes the in situ generation of the active cobalt catalyst from dicobalt octacarbonyl.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
This compound (AsPh₃)
-
Alkene substrate
-
Solvent (e.g., toluene, hexane)
-
Syngas (H₂/CO)
Procedure:
-
In a high-pressure autoclave under an inert atmosphere, charge the solvent and the alkene substrate.
-
Add the desired amount of dicobalt octacarbonyl and this compound (typically a Co:As ratio of 1:2 to 1:4).
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure.
-
Heat the reactor to the desired temperature while stirring. The active catalyst, believed to be HCo(CO)₃(AsPh₃), will form in situ.
Protocol 3: General Procedure for Catalytic Hydroformylation
Materials:
-
Alkene substrate
-
Rhodium or Cobalt catalyst precursor
-
This compound
-
Solvent (e.g., toluene, THF)
-
Syngas (H₂/CO, 1:1 molar ratio)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a high-pressure autoclave, add the catalyst precursor, this compound, solvent, and internal standard under an inert atmosphere.
-
Add the alkene substrate via syringe.
-
Seal the autoclave, and purge it three times with syngas.
-
Pressurize the reactor to the desired pressure with the H₂/CO mixture.
-
Heat the reactor to the specified temperature and stir for the desired reaction time.
-
After the reaction, cool the autoclave to room temperature in an ice bath and slowly vent the excess gas.
-
Collect a sample of the reaction mixture and analyze it by gas chromatography (GC) and/or GC-MS to determine the conversion and regioselectivity by comparing the product peaks to the internal standard.
Visualizations
Caption: Generalized catalytic cycle for hydroformylation.
References
Application Notes and Protocols: Triphenylarsine in the Synthesis of Organometallic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of triphenylarsine and its derivatives in the synthesis of organometallic frameworks, including Metal-Organic Frameworks (MOFs), referred to herein as Arsenic Coordination Materials (AsCMs).
Introduction
This compound (AsPh₃) and its functionalized analogues are valuable ligands in the construction of organometallic frameworks. The unique steric and electronic properties of the arsenic center, as well as the potential for post-synthetic modification, make these compounds versatile building blocks for creating novel materials with applications in catalysis, gas storage, and sensing. Compared to their phosphine (B1218219) counterparts, arsine-based ligands can offer enhanced stability under certain oxidative conditions.
This document focuses on two primary approaches for incorporating this compound moieties into organometallic frameworks:
-
De novo synthesis using a functionalized this compound-based ligand: This method involves the design and synthesis of a specific organoarsine ligand that is then used as a primary building block in the solvothermal synthesis of a MOF.
-
Post-synthetic modification of a pre-formed MOF: This technique allows for the introduction of this compound functionalities onto an existing MOF structure, enabling the tailoring of the framework's properties.
Section 1: De Novo Synthesis of an Arsine-Containing Metal-Organic Framework (AsCM-304)
This section details the synthesis of a nickel-based Arsenic Coordination Material, AsCM-304, using a custom-synthesized tritopic pyrazole-based organoarsine ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA).
Experimental Protocols
1.1. Synthesis of the Organoarsine Ligand: Tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA)
The synthesis of the H₃TPZA ligand is a multi-step process. The following protocol is a representative five-step synthesis.
Step 1: Synthesis of 4-(tributylstannyl)-1H-pyrazole
-
Reaction: To a solution of 1H-pyrazole in anhydrous THF, add n-butyllithium at -78 °C. After stirring, add tributyltin chloride.
-
Purification: The product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of tris(4-bromophenyl)arsine
-
Reaction: Tris(4-bromophenyl)arsine can be synthesized via the reaction of arsenic trichloride (B1173362) with 4-bromophenylmagnesium bromide in an appropriate solvent like THF.
-
Purification: Recrystallization from a suitable solvent system.
Step 3: Suzuki Coupling to form tris(4-(1H-pyrazol-1-yl)phenyl)arsine
-
Reaction: Tris(4-bromophenyl)arsine is coupled with 4-(tributylstannyl)-1H-pyrazole in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene.
-
Purification: The crude product is purified by column chromatography.
Step 4: N-Deprotection
-
Reaction: The protecting group on the pyrazole (B372694) nitrogen is removed under appropriate conditions (e.g., acidic or basic hydrolysis, depending on the protecting group used in Step 1).
Step 5: Final Product Isolation
-
Purification: The final ligand, H₃TPZA, is purified by recrystallization.
1.2. Solvothermal Synthesis of AsCM-304: [Ni₈(μ₄-OH)₆(μ₆-TPZA)₄]²⁻
-
Reactants:
-
Tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA) ligand
-
Nickel(II) salt (e.g., Nickel(II) nitrate (B79036) hexahydrate)
-
-
Solvent: A mixture of N,N-dimethylformamide (DMF) and water.
-
Procedure:
-
In a glass vial, dissolve the H₃TPZA ligand and the nickel(II) salt in the DMF/water solvent mixture.
-
Seal the vial and heat it in an oven at a specific temperature (typically between 80-120 °C) for a designated period (typically 24-72 hours).
-
After cooling to room temperature, crystals of AsCM-304 will have formed.
-
The crystals are washed with fresh DMF and then solvent-exchanged with a more volatile solvent like ethanol (B145695) or acetone (B3395972) before drying under vacuum.
-
Data Presentation
| Parameter | Value | Reference |
| AsCM-304 Formula | [Ni₈(μ₄-OH)₆(μ₆-TPZA)₄]²⁻ | [1][2] |
| Crystal System | Tetragonal | [1] |
| Space Group | I4/m | [1] |
| BET Surface Area | Data not available in provided search results | |
| Pore Volume | Data not available in provided search results |
Mandatory Visualization
Caption: Synthetic pathway for the H₃TPZA ligand and the subsequent solvothermal synthesis of the AsCM-304 MOF.
Section 2: Post-Synthetic Modification (PSM) with this compound
Post-synthetic modification is a powerful technique to introduce new functionalities into existing MOFs. While direct incorporation of unmodified this compound as a primary linker is challenging due to its lack of coordinating groups, it can be introduced onto a framework that has reactive sites suitable for covalent modification.
General Workflow for Post-Synthetic Modification
Caption: General workflow for the post-synthetic modification of a MOF to incorporate a this compound moiety.
Hypothetical Experimental Protocol: Covalent Attachment of a this compound Derivative
This protocol describes a hypothetical example of attaching a this compound derivative to an amino-functionalized MOF, such as UiO-66-NH₂.
-
Reactants:
-
UiO-66-NH₂
-
4-(Diphenylarsino)benzoic acid
-
Peptide coupling agent (e.g., EDC/HOBt)
-
-
Solvent: Anhydrous DMF
-
Procedure:
-
Activate the UiO-66-NH₂ by solvent exchange with anhydrous DMF.
-
In a separate flask, activate the carboxylic acid of 4-(diphenylarsino)benzoic acid with the peptide coupling agents.
-
Add the activated arsine derivative solution to a suspension of the activated UiO-66-NH₂ in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the modified MOF by centrifugation, wash thoroughly with DMF and then a volatile solvent like acetone.
-
Dry the resulting material under vacuum.
-
Characterization of Modified MOFs
Successful incorporation of the this compound moiety can be confirmed by a variety of techniques:
| Characterization Technique | Expected Observation |
| Powder X-ray Diffraction (PXRD) | Retention of the parent MOF's crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new vibrational bands corresponding to the arsine derivative and disappearance or shifting of bands from the original functional group. |
| Solid-State NMR Spectroscopy | Presence of new resonances corresponding to the incorporated arsine ligand. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Detection of arsenic in the elemental analysis of the MOF crystals. |
Section 3: this compound as a Modulator in MOF Synthesis
This compound can potentially be used as a modulator during MOF synthesis. Modulators are compounds that compete with the organic linkers for coordination to the metal centers, influencing the kinetics of crystal nucleation and growth. This can lead to improved crystallinity, control over particle size, and the introduction of defects.
Logical Relationship in Modulated Synthesis
Caption: The role of this compound as a modulator in influencing MOF synthesis outcomes.
General Experimental Considerations
-
Concentration: The concentration of this compound relative to the primary organic linker is a critical parameter. A systematic variation of the modulator concentration is necessary to determine the optimal conditions.
-
Solvent System: The choice of solvent will affect the solubility of all components and the coordination equilibria, thereby influencing the effectiveness of the modulator.
-
Characterization: The resulting MOFs should be thoroughly characterized to assess the impact of the modulator on crystallinity (PXRD), morphology (SEM), and porosity (gas sorption analysis). It is also important to determine if the modulator is incorporated into the final framework.
Note: The use of this compound as a modulator is less common than carboxylic acid-based modulators, and its effectiveness will be highly dependent on the specific metal-linker system.
Conclusion
This compound and its derivatives are emerging as valuable components in the design and synthesis of organometallic frameworks. The de novo synthesis approach using custom-designed arsine ligands has been successfully employed to create novel Arsenic Coordination Materials with unique structural features. Furthermore, the potential for post-synthetic modification and the use of this compound as a modulator open up avenues for fine-tuning the properties of MOFs for specific applications. Further research into the synthesis of new arsine-based ligands and their incorporation into diverse framework topologies will undoubtedly lead to the development of advanced materials with enhanced functionalities.
References
Protocol for the oxidation of alcohols using Triphenylarsine catalysts
A thorough review of the scientific literature did not yield any established protocols for the oxidation of alcohols using triphenylarsine or this compound oxide as catalysts. This suggests that these compounds are not commonly employed for this purpose.
However, a multitude of reliable and efficient methods for the oxidation of alcohols are well-documented and widely used in research and industry. This document provides detailed application notes and protocols for several of the most common and effective of these methods, catering to the needs of researchers, scientists, and drug development professionals.
Overview of Common Alcohol Oxidation Methods
The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is crucial for achieving the desired product with high yield and selectivity. This overview covers some of the most prevalent methods.
| Oxidation Method | Oxidizing Agent(s) | Primary Alcohol Product | Secondary Alcohol Product | Key Features |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Aldehyde | Ketone | Mild conditions, excellent for sensitive substrates. |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Aldehyde | Ketone | Mild, neutral conditions; commercially available reagent. |
| Pyridinium (B92312) Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | Aldehyde | Ketone | A historically significant and reliable method. |
| Jones Oxidation | Chromic acid (CrO₃ in H₂SO₄/acetone) | Carboxylic Acid | Ketone | Strong oxidation, proceeds to the carboxylic acid for primary alcohols. |
Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride. A hindered base, such as triethylamine, is then used to deprotonate the intermediate and induce the elimination to the carbonyl compound.
Experimental Protocol:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with dichloromethane (B109758) (DCM) and cooled to -78 °C in a dry ice/acetone (B3395972) bath.
-
Activation of DMSO: To the cooled DCM, add dimethyl sulfoxide (DMSO) followed by the dropwise addition of oxalyl chloride. Stir the mixture for 15 minutes.
-
Alcohol Addition: A solution of the alcohol in a small amount of DCM is added dropwise to the reaction mixture. The reaction is stirred for 30-60 minutes at -78 °C.
-
Elimination: Triethylamine is added dropwise to the flask. The reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Reaction Workflow:
Caption: General workflow for the Swern oxidation of an alcohol.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones. The reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine compound that offers the advantages of neutral reaction conditions and a simple workup.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a solution of the alcohol in dichloromethane (DCM) is added solid Dess-Martin periodinane in one portion at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching and Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the layers are clear.
-
Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Signaling Pathway (Simplified Mechanism):
Caption: Simplified mechanistic pathway of DMP oxidation.
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a milder alternative to other chromium(VI) reagents and is particularly useful for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, a suspension of pyridinium chlorochromate (PCC) and an adsorbent such as Celite or silica (B1680970) gel in anhydrous dichloromethane (DCM) is prepared.
-
Alcohol Addition: A solution of the alcohol in DCM is added to the PCC suspension in one portion.
-
Reaction: The mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Filtration and Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved by flash column chromatography if necessary.
Jones Oxidation
The Jones oxidation employs chromic acid, prepared in situ from chromium trioxide and sulfuric acid in acetone. It is a powerful oxidizing agent that converts secondary alcohols to ketones and primary alcohols to carboxylic acids.
Experimental Protocol:
-
Reaction Setup: The alcohol is dissolved in acetone in a flask and cooled in an ice bath.
-
Addition of Jones Reagent: Jones reagent (a solution of CrO₃ and H₂SO₄ in water) is added dropwise to the alcohol solution with vigorous stirring. The color of the reaction mixture will change from orange to green/blue.
-
Reaction Completion: The reaction is typically complete after the addition of the Jones reagent is finished and the color change persists.
-
Workup: Isopropanol is added to quench any excess oxidant. The mixture is then diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by chromatography or distillation.
Logical Relationship of Substrate to Product:
Caption: Product outcome based on the starting alcohol in Jones oxidation.
Application Notes and Protocols: Triphenylarsine in Porphyrin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triphenylarsine (AsPh₃) serves as a crucial ancillary ligand in the palladium-catalyzed functionalization of porphyrin macrocycles. While not typically employed in the initial de novo synthesis of the porphyrin ring system, it plays a significant role in post-synthetic modifications, particularly in Sonogashira couplings and perfluoroalkylation reactions. Its use is advantageous in specific contexts where traditional phosphine (B1218219) ligands may be less effective or lead to undesirable side reactions.
These application notes provide detailed protocols for the use of this compound in key porphyrin functionalization reactions, supported by quantitative data and visual workflows to facilitate experimental design and execution.
Palladium-Catalyzed Sonogashira Coupling of Haloporphyrins
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In porphyrin chemistry, this reaction is instrumental in the synthesis of conjugated porphyrin arrays, which are of interest for applications in molecular electronics, nonlinear optics, and as artificial photosynthetic systems.
Application: Synthesis of ethynyl-linked porphyrin dimers and oligomers.
Key Advantage of this compound: In copper-co-catalyzed Sonogashira reactions, the use of this compound as a ligand for the palladium catalyst can prevent the undesired metalation of the free-base porphyrin core with copper ions. Furthermore, in certain systems, this compound has been observed to afford faster reaction rates compared to its phosphine analogue, triphenylphosphine.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Iodoporphyrin with a Terminal Alkyne
This protocol is adapted from the synthesis of porphyrin-perylene imide conjugates.
Reaction Scheme:
Materials:
-
Iodoporphyrin derivative (e.g., 5-iodo-10,20-diphenylporphyrin)
-
Terminal alkyne (e.g., a perylene-ethyne derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
This compound (AsPh₃)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the iodoporphyrin (1.0 eq), the terminal alkyne (1.2-1.5 eq), and this compound (8-10 eq) in the anhydrous, degassed solvent.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.1-0.2 eq) to the reaction mixture.
-
Add the base (e.g., DIPEA or TEA, typically a large excess, can be used as a co-solvent).
-
Stir the reaction mixture at a specified temperature (e.g., 35 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a solvent system such as dichloromethane (B109758)/hexane.
Quantitative Data:
| Porphyrin Reactant | Alkyne Reactant | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodo-10,20-diphenylporphyrin | Perylene-ethyne | Pd₂(dba)₃, AsPh₃ | Toluene/TEA | 35 | 1-2 | ~70 | [1] |
| 5,15-Diiodo-10,20-diphenylporphyrin | 1,4-Diethynylbenzene | Pd₂(dba)₃, AsPh₃ | THF/DIPEA | RT | 12 | 5-10 | [1] |
Diagram of Experimental Workflow:
Caption: Workflow for Sonogashira coupling of porphyrins.
Palladium-Catalyzed Perfluoroalkylation of Bromoporphyrins
The introduction of perfluoroalkyl chains onto the porphyrin periphery can significantly alter its electronic properties, solubility, and stability. These modifications are of interest for applications in catalysis, materials science, and medicinal chemistry.
Application: Synthesis of meso- and β-perfluoroalkylated porphyrins.
Key Advantage of this compound: In this palladium-catalyzed cross-coupling reaction, this compound is a critical ligand in the catalytic system that facilitates the coupling of bromoporphyrins with perfluoroalkyl iodides.
Experimental Protocol: Perfluoroalkylation of a Bromoporphyrin
This protocol is a general representation of the palladium-catalyzed perfluoroalkylation of brominated porphyrins.
Reaction Scheme:
Materials:
-
Bromoporphyrin derivative (e.g., 5-bromo-10,15,20-triphenylporphyrin or 2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenylporphyrin)
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (AsPh₃)
-
Copper powder (Cu(0))
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromoporphyrin (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (e.g., 0.1 eq), this compound (e.g., 0.4 eq), and copper powder (e.g., 10 eq).
-
Add anhydrous DMSO to the flask, followed by the perfluoroalkyl iodide (e.g., 10 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 12-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Porphyrin Reactant | Perfluoroalkyl Iodide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromoporphyrins | Iodo-alkyl fluorides | Pd₂(dba)₃, AsPh₃, Cu(0) | DMSO | 80-100 | 12-24 | 40-85 | [2] |
Diagram of Catalytic Cycle:
Caption: Catalytic cycle for perfluoroalkylation of porphyrins.
References
Application of Triphenylarsine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of triphenylarsine as a reagent and ligand in key organic synthesis reactions for the preparation of pharmaceutical intermediates. The following sections detail its application in the Wittig reaction for the formation of carbon-carbon double bonds and as a ligand in the palladium-catalyzed Stille coupling for the synthesis of biaryl compounds.
This compound-Mediated Wittig Reaction for Olefin Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds. This compound can be employed as a mediator in a Wittig-type reaction, offering advantages such as mild reaction conditions and rapid reaction times.[1] This method is particularly valuable for the synthesis of stilbenoids and other olefinic compounds that serve as precursors to various pharmaceuticals.
A notable example is the synthesis of stilbene (B7821643) cores, which are present in a variety of biologically active compounds, including the anti-cancer agent Combretastatin A-4. The this compound-mediated Wittig reaction provides an efficient route to these important structural motifs.
Experimental Workflow: this compound-Mediated Wittig Reaction
Caption: Workflow for the one-pot this compound-mediated Wittig reaction.
Quantitative Data: Synthesis of Various Olefins
The following table summarizes the results from the one-pot this compound-mediated synthesis of acrylates from various aldehydes and methyl bromoacetate.[1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 81 |
| 2 | 4-Nitrobenzaldehyde | 15 | >99 |
| 3 | 4-Chlorobenzaldehyde | 15 | 96 |
| 4 | 4-Methoxybenzaldehyde | 30 | 85 |
| 5 | 2-Chlorobenzaldehyde | 15 | 94 |
| 6 | 3-Chlorobenzaldehyde | 15 | 95 |
| 7 | 4-(Trifluoromethyl)benzaldehyde | 15 | >99 |
| 8 | 2-Methoxybenzaldehyde | 30 | 78 |
| 9 | 3-Methoxybenzaldehyde | 30 | 82 |
| 10 | 4-Methylbenzaldehyde | 30 | 80 |
| 11 | 2-Naphthaldehyde | 15 | 91 |
| 12 | 2-Furaldehyde | 15 | 88 |
| 13 | 2-Thiophenecarboxaldehyde | 15 | 90 |
| 14 | Cinnamaldehyde | 15 | 85 |
| 15 | Cyclohexanecarboxaldehyde | 15 | 75 |
| 16 | Isovaleraldehyde | 15 | 70 |
| 17 | Pivalaldehyde | 15 | 65 |
Experimental Protocol: General Procedure for this compound-Mediated Olefination
This protocol is adapted from Li, L. et al., Tetrahedron Letters, 2017, 58(14), 1379-1381.[1]
Materials:
-
This compound
-
Activated alkyl bromide (e.g., methyl bromoacetate)
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (2.0 mmol) and the activated alkyl bromide (1.0 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Heat the mixture to 80 °C and stir for 30 minutes to form the arsonium salt.
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde (1.2 mmol) and potassium carbonate (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 5 to 30 minutes.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
This compound as a Ligand in Palladium-Catalyzed Stille Coupling
The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. This compound has been shown to be an effective ligand in these reactions, often accelerating the rate of reaction.[2][3] This methodology is instrumental in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals, including angiotensin II receptor antagonists.
Experimental Workflow: Stille Coupling for Biaryl Synthesis
Caption: General workflow for the palladium-catalyzed Stille coupling reaction using this compound as a ligand.
Quantitative Data: Synthesis of a Biaryl Intermediate
The following table presents data for the synthesis of a biaryl compound, a key intermediate for angiotensin II receptor antagonists, via a Stille coupling reaction employing this compound as a ligand.
| Aryl Halide | Organostannane | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |
| 2-Iodo-4'-methylbiphenyl | (2-cyanophenyl)tributylstannane | Pd₂(dba)₃ | This compound | CuI | DMF | 60 | 55 |
Experimental Protocol: Synthesis of a Biaryl Intermediate via Stille Coupling
This protocol is a representative example for the synthesis of biaryl compounds.
Materials:
-
Aryl halide (e.g., 2-Iodo-4'-methylbiphenyl)
-
Organostannane (e.g., (2-cyanophenyl)tributylstannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (AsPh₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), this compound (0.08 mmol), and CuI (0.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add the organostannane (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous potassium fluoride (B91410) solution to remove tin byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Disclaimer: this compound and organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel. All reactions should be carried out under an inert atmosphere unless otherwise specified.
References
Troubleshooting & Optimization
Technical Support Center: Reactions Involving Triphenylarsine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylarsine (AsPh₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound is an organoarsenic compound widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille and Sonogashira reactions.[1][2] Its electronic and steric properties can influence the reactivity and stability of the catalyst, sometimes offering advantages over more common phosphine (B1218219) ligands.[3]
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is the oxidation of this compound to this compound oxide (O=AsPh₃). This can occur in the presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures. Other potential side reactions, particularly in cross-coupling catalysis, include homocoupling of the coupling partners and catalyst deactivation leading to the formation of palladium black.[1][4]
Q3: How can I minimize the formation of this compound oxide?
To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[5] If the reaction requires an oxidant, careful control of stoichiometry and reaction time is necessary. Storing this compound in a cool, dark, and dry place, preferably under an inert atmosphere, will also prevent premature oxidation.
Q4: My reaction yield is low when using a this compound-based catalyst. What are the potential causes?
Low yields can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species may be unstable and aggregate to form inactive palladium black.[4] The presence of this compound oxide can also potentially poison the catalyst.
-
Poor Ligand Quality: Impurities in the this compound can negatively impact catalytic activity.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or reaction time can all lead to reduced yields.
-
Homocoupling: A common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[1]
Q5: How can I remove this compound oxide from my final product?
This compound oxide is a polar compound and can often be removed using chromatographic techniques. Similar to its phosphine analog, precipitation with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to form an insoluble complex can be an effective removal strategy.[6][7][8][9] Crystallization from a suitable solvent system can also be employed to separate the nonpolar desired product from the more polar oxide.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and this compound ligand are of high purity. Consider preparing the active catalyst in situ under strictly inert conditions. |
| Catalyst Deactivation | Lower the reaction temperature if possible. Ensure efficient stirring to prevent localized heating. Use a slightly higher ligand-to-metal ratio to stabilize the catalyst. |
| Oxidation of this compound | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Incorrect Reaction Conditions | Optimize the solvent, base, and temperature for your specific substrates. A screening of conditions may be necessary. |
Issue 2: Formation of Significant Amounts of Homocoupled Product
| Possible Cause | Troubleshooting Step |
| Slow Transmetalation Step | In Stille couplings, the rate of transmetalation can be influenced by the organostannane reagent. Consider using a more reactive organostannane (e.g., trimethylstannyl instead of tributylstannyl).[10] |
| Suboptimal Ligand | While this compound can be effective, for some substrate combinations, a different ligand might be required to favor the cross-coupling pathway. |
Issue 3: Presence of this compound Oxide in the Product
| Possible Cause | Troubleshooting Step |
| Air Leak in the Reaction Setup | Ensure all glassware joints are properly sealed and the inert gas flow is adequate. |
| Oxygen Contamination in Reagents/Solvents | Use freshly distilled and thoroughly degassed solvents. |
| Post-Reaction Workup | Minimize exposure to air during the workup and purification steps. |
Data Presentation
Table 1: Comparison of Product Yields in a Sonogashira Coupling Reaction with Different Aryl Bromides.
Reaction conditions: Aryl bromide (1.0 mmol), phenylacetylene (B144264) (1.2 mmol), Pd-catalyst (1.0 mol%), CuI (2.0 mol%), Cs₂CO₃ (2.0 mmol), DMF (5 mL), 60 °C, 12 h.[5]
| Entry | Aryl Bromide | Product Yield (%) |
| 1 | 4-Bromotoluene | 95 |
| 2 | 4-Bromoanisole | 92 |
| 3 | 4-Bromobenzonitrile | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 75 |
| 5 | 1-Bromo-2-methylbenzene | 85 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling Using a this compound-Palladium Catalyst[5]
-
Catalyst Preparation (Pre-catalyst):
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [(IMes)Pd(allyl)Cl]) and silver triflate (1.0 equiv) in anhydrous, deoxygenated dichloromethane.
-
Stir the mixture at room temperature for 1 hour. A white precipitate of AgCl will form.
-
Filter the mixture through a pad of Celite under an inert atmosphere.
-
To the filtrate, add a solution of this compound (1.1 equiv) in anhydrous, deoxygenated dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude pre-catalyst, which can be purified by recrystallization.
-
-
Coupling Reaction:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the palladium-arsine pre-catalyst (e.g., 1.0 mol%), copper(I) iodide (2.0 mol%), and cesium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, deoxygenated solvent (e.g., DMF).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Side Reaction: Oxidation of this compound
Caption: Oxidation of this compound to this compound oxide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of Triphenylphosphine Oxid ... | Article | H1 Connect [archive.connect.h1.co]
- 10. pubs.acs.org [pubs.acs.org]
Stability and decomposition of Triphenylarsine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylarsine.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of solid this compound?
This compound is a crystalline solid that is stable at room temperature in sealed containers. However, it undergoes thermal decomposition at elevated temperatures. Decomposition is generally observed at temperatures above 360°C.
Q2: What are the primary decomposition products of this compound?
The primary decomposition product of this compound upon exposure to heat or oxidizing agents is this compound oxide ((C₆H₅)₃As=O).[1] Under more extreme thermal stress, hazardous decomposition byproducts can form, including arsenous oxides, carbon monoxide, and organic acid vapors.
Q3: How stable is this compound in common organic solvents?
This compound exhibits good solubility and stability in many common non-polar organic solvents such as benzene (B151609) and toluene (B28343) under inert atmosphere. However, its stability can be compromised in the presence of oxygen or other oxidizing agents, leading to the formation of this compound oxide. The choice of solvent can also influence reaction kinetics and catalyst stability in reactions where this compound is used as a ligand.[2][3][4]
Q4: Can this compound be used in reactions open to the atmosphere?
While some reactions, such as certain Wittig-type olefinations, have been shown to tolerate air, it is generally recommended to handle this compound and its reactions under an inert atmosphere (e.g., nitrogen or argon).[5] This precaution minimizes the oxidation of this compound to this compound oxide, which can affect reaction outcomes and product purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
Problem: I am experiencing low or no yield in my palladium-catalyzed cross-coupling reaction where this compound is used as a ligand.
Possible Causes and Solutions:
-
Catalyst Poisoning or Deactivation: The lone pair of electrons on the arsenic atom can, in some cases, bind too strongly to the metal center, leading to catalyst inhibition. Additionally, impurities in the this compound or other reagents can poison the catalyst.
-
Solution: Screen different ligands. While this compound can be effective, other phosphine-based ligands with varying steric and electronic properties might be more suitable for your specific transformation. Ensure high purity of all reagents and use freshly distilled and degassed solvents.[6][7][8][9]
-
-
Ligand Oxidation: this compound can be oxidized to this compound oxide, which is generally a poor ligand for cross-coupling reactions.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents thoroughly before use.
-
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the catalytic cycle with this compound.
-
Solution: Perform a systematic optimization of reaction parameters. Screen different bases (e.g., carbonates, phosphates) and anhydrous, degassed solvents. Varying the reaction temperature may also improve the yield.
-
Issue 2: Formation of Unexpected Byproducts in a Wittig-Type Reaction
Problem: I am observing the formation of significant amounts of this compound oxide and other byproducts in my this compound-mediated Wittig-type reaction.
Possible Causes and Solutions:
-
Ylide Instability: The arsonium (B1239301) ylide may be unstable under the reaction conditions, leading to decomposition before it can react with the carbonyl compound.
-
Solution: Generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the arsonium salt and the carbonyl compound.[10]
-
-
Side Reactions of the Ylide: The ylide might be participating in side reactions, such as reaction with moisture or oxygen.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
-
Incorrect Stoichiometry: An incorrect ratio of this compound, alkyl halide, base, or carbonyl compound can lead to incomplete reactions and the formation of byproducts.
-
Solution: Carefully control the stoichiometry of all reactants. It has been shown that decreasing the equivalents of this compound can reduce the yield.[5]
-
Quantitative Data
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Melting Point | 58-61 °C | Sigma-Aldrich |
| Boiling Point | >360 °C (decomposition) | Sigma-Aldrich |
| Major Decomposition Product | This compound Oxide | [1] |
| Hazardous Decomposition Products | Arsenous oxides, Carbon monoxide, Organic acid vapors | Gelest MSDS |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by HPLC
This protocol provides a general guideline for monitoring the degradation of this compound to this compound oxide in a reaction mixture.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A typical mobile phase could be a gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Example Gradient: Start with a higher polarity mixture (e.g., 50:50 acetonitrile:water) and gradually increase the organic solvent concentration (e.g., to 95:5 acetonitrile:water) over a set time.
3. Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) to detect both this compound and this compound oxide.
-
Quantify the amounts of this compound and this compound oxide by comparing their peak areas to those of standard solutions of known concentrations.
5. Data Interpretation:
-
Plot the concentration of this compound and this compound oxide as a function of time to determine the rate of decomposition.
Protocol 2: Regeneration of this compound from this compound Oxide
This protocol is adapted from a procedure for the reduction of triphenylphosphine (B44618) oxide and should be optimized for this compound oxide.
1. Materials:
-
This compound oxide
-
Trichlorosilane (B8805176) (HSiCl₃)
-
Anhydrous toluene or other suitable high-boiling inert solvent
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous methanol
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet.
2. Procedure:
-
In the reaction vessel under an inert atmosphere, dissolve the this compound oxide and triethylamine in anhydrous toluene.
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add trichlorosilane dropwise to the reaction mixture, maintaining the temperature between 70-75°C.
-
After the addition is complete, maintain the reaction at this temperature for a few hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to below 10°C.
-
Carefully quench the reaction by the slow addition of water to hydrolyze any remaining trichlorosilane.
-
After hydrolysis, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or methanol) to obtain pure this compound.[11][12]
Visualizations
Caption: Workflow for monitoring this compound stability using HPLC.
Caption: Troubleshooting guide for low yield in cross-coupling reactions.
References
- 1. This compound oxide 97 1153-05-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CN106674278A - Triphenylphosphine recovery process in triphenylphosphine oxide waste slag - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading of Triphenylarsine Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving triphenylarsine (AsPh₃) complexes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions using this compound complexes?
A1: For initial screening of a new reaction, a catalyst loading in the range of 1-5 mol% is a common starting point for many transition metal-catalyzed reactions, including those with this compound ligands.[1] The optimal loading is highly dependent on the specific reaction, substrate, and metal center. For well-established reactions, literature precedents should be consulted.
Q2: How does catalyst loading generally affect reaction time and product yield?
A2: Typically, increasing the catalyst loading increases the reaction rate, which shortens the reaction time.[1] However, there is an optimal loading beyond which the yield may plateau or even decrease. Excessively high catalyst loading can lead to side reactions, catalyst aggregation, or increased cost without a proportional benefit in yield.[1]
Q3: What are the signs of suboptimal catalyst loading?
A3:
-
Too Low: The reaction may be sluggish, show low conversion of starting materials, or fail to proceed at a reasonable rate.[1]
-
Too High: You might observe the formation of significant side products, catalyst decomposition (e.g., color change, precipitation of metal), or a decrease in product yield compared to lower loadings.[1]
Q4: How do this compound ligands compare to the more common triphenylphosphine (B44618) ligands?
A4: this compound ligands can offer distinct advantages over their phosphine (B1218219) counterparts in certain reactions. They are generally weaker σ-donors, which can accelerate reactions where ligand dissociation from the metal center is the rate-determining step.[2] In some cases, such as the Stille coupling reaction, substituting triphenylphosphine with this compound has been shown to significantly enhance catalytic activity.[2] Furthermore, arsines can exhibit superior stability against oxidation compared to phosphines under certain reaction conditions.[2]
Q5: How should I handle and store this compound and its metal complexes?
A5: this compound and its complexes can be sensitive to air and moisture, which can degrade the ligand and deactivate the catalyst.[3] They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3] Storage should be in a cool, dark, and dry place, tightly sealed, and preferably under an inert gas. Always consult the Safety Data Sheet (SDS) for specific handling and storage recommendations.
Data Presentation: Catalyst Loading Optimization
The following tables present illustrative data to demonstrate the general trends observed when optimizing catalyst loading. The optimal conditions are specific to each reaction.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield and Time Data is hypothetical and serves to illustrate general principles of catalyst optimization.[1]
| Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) | Observations |
| 0.5 | 24 | 55 | Sluggish reaction, incomplete conversion. |
| 1.0 | 12 | 82 | Good conversion, reasonable timeframe. |
| 2.0 | 6 | 96 | Optimal: High yield in a short time. |
| 3.0 | 4 | 95 | Faster rate, but no significant yield improvement. |
| 5.0 | 2 | 88 | Rapid reaction, but increased side product formation. |
Table 2: Ligand Comparison in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction Illustrative data based on general trends where arsines may outperform phosphines.[2]
| Ligand (2.0 mol%) | Metal Precursor | Temperature (°C) | Yield (%) |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | 100 | 75 |
| This compound (AsPh₃) | Pd(OAc)₂ | 100 | 94 |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or no conversion of starting material. | 1. Insufficient Catalyst Loading: The catalyst concentration is too low to drive the reaction effectively.[4]2. Catalyst Poisoning: Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) have deactivated the catalyst.[4]3. Inactive Pre-catalyst: The active catalytic species has not formed correctly. | 1. Increase Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%).2. Improve Inertness & Purity: Use freshly purified, degassed solvents and high-purity reagents. Handle all materials under a strict inert atmosphere.[5]3. Pre-formation: Try pre-forming the catalyst by stirring the metal precursor and this compound ligand together in the solvent for a period before adding the substrate.[3] |
| Reaction starts but then stops or stalls. | 1. Catalyst Deactivation: The active catalyst is degrading over the course of the reaction.[6]2. Product Inhibition: The reaction product may be binding to the catalyst and inhibiting its activity.[1]3. Substrate Purity: Impurities in the substrate are slowly poisoning the catalyst. | 1. Check Stability: Lower the reaction temperature to minimize thermal degradation. Ensure the reaction is run under a strictly inert atmosphere.[5]2. Modify Conditions: Try adding the substrate slowly over time to keep its concentration low.3. Purify Substrate: Re-purify the starting materials to remove potential inhibitors.[3] |
| Low product yield despite high conversion. | 1. Formation of Side Products: The catalyst loading may be too high, or the temperature may be promoting undesired reaction pathways.2. Product Instability: The product might be degrading under the reaction or workup conditions. | 1. Optimize Loading: Decrease the catalyst loading. Often, an optimal loading exists that maximizes selectivity for the desired product.[1]2. Lower Temperature: Reduce the reaction temperature.[1]3. Workup Check: Analyze a crude sample of the reaction mixture before workup to confirm product presence. Test product stability under your workup conditions (e.g., exposure to acid, base, or silica (B1680970) gel).[7] |
| Inconsistent results between batches. | 1. Variable Atmosphere/Moisture: Inconsistent exclusion of air and moisture.[3]2. Reagent Quality: Variation in the purity of solvents or reagents between batches.[3]3. Inconsistent Handling: Subtle differences in how the catalyst is handled and dispensed. | 1. Standardize Setup: Always use rigorous inert atmosphere techniques (glovebox or Schlenk line).2. Use Fresh Reagents: Use freshly purified solvents for each batch.[3] Use reagents from the same supplier lot if possible.3. Prepare Stock Solutions: Prepare a stock solution of the catalyst-ligand complex to ensure consistent dispensing for a series of experiments.[3] |
Visualizations
Caption: A workflow diagram for the systematic optimization of catalyst loading.
Caption: A decision-making diagram for troubleshooting low-conversion reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol describes a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), arrange a series of clean, dry reaction vials (e.g., 5 vials) equipped with stir bars.
-
Stock Solution Preparation:
-
Prepare a stock solution of your substrate in the chosen anhydrous, degassed solvent.
-
Prepare a stock solution of the metal precursor and the this compound ligand in the same solvent. For example, to test 1, 2, 3, 4, and 5 mol% loading for a 0.5 mmol scale reaction, you could prepare a 0.1 M solution of the pre-catalyst.
-
-
Catalyst Addition: To each vial, add the calculated volume of the catalyst stock solution to achieve the desired loadings (e.g., 50 µL for 1 mol%, 100 µL for 2 mol%, etc.). Add additional solvent to ensure the final reaction volume is the same in all vials.
-
Reaction Initiation: Add the substrate stock solution to each vial to initiate the reaction. If a co-reagent is required, it can be added now.
-
Reaction Conditions: Seal the vials and place them on a stirrer plate within a temperature-controlled oil bath or heating block set to the desired reaction temperature.
-
Monitoring: At regular time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction vial using a syringe. Quench the aliquot and analyze by a suitable method (e.g., TLC, GC, LC-MS) to monitor the consumption of starting material and the formation of the product.
-
Analysis: Once the reactions are complete (or have reached a plateau), quench the entire reaction mixture. Isolate the product and calculate the yield for each catalyst loading. Compare the yields and reaction times to identify the optimal loading.[1]
Protocol 2: Catalyst Handling and Storage
Proper handling is critical to ensure the activity and reproducibility of your this compound catalyst complex.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage that might have compromised the inert atmosphere.
-
Storage: Store the catalyst in its original container inside a desiccator or, preferably, within an inert atmosphere glovebox. The storage area should be cool, dark, and dry.
-
Dispensing: All weighing and dispensing of the catalyst should be performed under an inert atmosphere (glovebox or Schlenk line). Avoid exposing the catalyst to the laboratory atmosphere, even briefly.[3]
-
Disposal: Dispose of arsenic-containing waste according to your institution's hazardous waste disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural effects of arsine ligands on C–H difunctionalization of thiophene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05285H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. How To [chem.rochester.edu]
Technical Support Center: Purification Strategies for Products from Triphenylarsine-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by triphenylarsine. A common challenge in these reactions is the removal of the this compound catalyst and its oxidized byproduct, this compound oxide (TPAO). The information provided is based on established purification methodologies, with a significant portion adapted from strategies for the analogous and more extensively studied triphenylphosphine (B44618) oxide (TPPO), given the chemical similarities between the two compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound-catalyzed reactions?
The primary impurities are unreacted this compound and its oxidation product, this compound oxide (TPAO). The formation of TPAO is common, especially if the reaction is exposed to air or oxidizing conditions. Both this compound and TPAO can be challenging to separate from the desired product due to their varying polarities and solubilities.
Q2: What are the main strategies for removing this compound and this compound oxide?
The most common purification strategies include:
-
Crystallization: Exploiting differences in solubility between the product and the arsenic-containing impurities.
-
Precipitation with Metal Salts: Forming insoluble complexes of TPAO with metal salts, which can then be removed by filtration.
-
Chromatography: Using techniques like flash column chromatography or silica (B1680970) plug filtration to separate the product from the impurities based on polarity.
-
Solvent Extraction (Liquid-Liquid Extraction): Partitioning the impurities into a different solvent phase from the product.
-
Scavenger Resins: Employing solid-supported reagents that selectively bind to the arsenic impurities, allowing for their removal by filtration.
Q3: How do I choose the best purification method for my product?
The choice of method depends on several factors, including the scale of the reaction, the stability of your product, and the physical properties (polarity, solubility) of both your product and the impurities. A general decision-making workflow is presented below.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solvent is too good. - Concentration is too low. | - Try adding a co-solvent in which the product is less soluble (anti-solvent). - Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure product. |
| Impurity (TPAO) co-crystallizes with the product | - Similar solubility profiles. - Cooling rate is too fast. | - Screen for a solvent system that maximizes the solubility difference between the product and TPAO. - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in a colder environment. - Consider a preliminary purification step (e.g., silica plug filtration) to reduce the amount of TPAO before crystallization. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities. | - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution is not supersaturated before cooling. - Perform a pre-purification step to remove a significant portion of the impurities. |
Precipitation with Metal Salts
| Issue | Possible Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Incomplete precipitation of TPAO | - Insufficient amount of metal salt. - Presence of water in the solvent. - Inappropriate solvent. | - Increase the equivalents of the metal salt (e.g., ZnCl₂) added. - Use anhydrous solvents and reagents. - This method works well in polar aprotic solvents like THF or polar protic solvents like ethanol. Ensure you are using a suitable solvent. | | Product co-precipitates with the TPAO-metal complex | - Product coordinates with the metal salt. | - Use a different metal salt that has a lower affinity for your product. - Consider an alternative purification method such as chromatography or crystallization without metal salts. | | Precipitate is difficult to filter | - Very fine particles formed
Technical Support Center: Overcoming Low Yields in Triphenylarsine-Mediated Transformations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Triphenylarsine-mediated transformations, with a focus on overcoming low reaction yields.
I. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low yields in specific this compound-mediated reactions.
This compound-Mediated Wittig-Type Olefination
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. While highly effective, several factors can contribute to diminished yields when employing this compound.
Question: My Wittig-type reaction is giving a low yield of the desired alkene. What are the potential causes and how can I improve it?
Answer: Low yields in this compound-mediated Wittig reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Wittig-Type Reactions
Caption: Troubleshooting workflow for low-yield this compound-mediated Wittig reactions.
Detailed Troubleshooting Steps:
-
Reagent Purity:
-
This compound: Impurities can interfere with the reaction. If the purity is questionable, recrystallization from ethanol (B145695) is a common purification method.
-
Alkyl Halide and Carbonyl Compound: Ensure the purity of your electrophile and carbonyl compound. Side reactions can occur with impure starting materials.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous and strong enough to deprotonate the arsonium (B1239301) salt to form the ylide.
-
-
Formation and Removal of this compound Oxide:
-
The formation of the highly stable this compound oxide is the thermodynamic driving force of the reaction. However, its removal from the reaction mixture can be challenging and lead to product loss during purification.
-
Protocol for this compound Oxide Removal:
-
Precipitation with ZnCl₂: After the reaction, dissolve the crude mixture in ethanol. Add a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol (2 equivalents relative to this compound). The this compound oxide-ZnCl₂ complex will precipitate and can be removed by filtration.[1]
-
Silica (B1680970) Gel Plug Filtration: For less polar products, the crude mixture can be passed through a short plug of silica gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ether mixture). The more polar this compound oxide will be retained on the silica.
-
-
-
Reaction Conditions Optimization:
-
Solvent: Polar aprotic solvents like acetonitrile (B52724) (MeCN) can accelerate the formation of the arsonium salt. A study on the synthesis of acrylates showed that MeCN was generally the best solvent.[2]
-
Base: The choice of base is crucial. For the synthesis of acrylates, DIPEA (N,N-Diisopropylethylamine) was found to be the most effective base.[2]
-
Stoichiometry: The ratio of reactants can significantly impact the yield. For instance, decreasing the equivalents of this compound from 2 to 1 in a specific acrylate (B77674) synthesis reduced the isolated yield from 81% to 53%.[2]
-
Temperature: The formation of the arsonium salt often requires elevated temperatures (e.g., 80 °C). However, the subsequent condensation with the aldehyde can often proceed at room temperature.[2]
-
Quantitative Data on Wittig-Type Reaction Optimization
| Entry | Solvent | Base | (E):(Z) Ratio | Yield (%) | Reference |
| 1 | MeCN | K₂CO₃ | >19:1 | 65 | [2] |
| 2 | MeCN | TEA | >19:1 | 53 | [2] |
| 3 | MeCN | DIPEA | >19:1 | 80 | [2] |
| 4 | CHCl₃ | DIPEA | >19:1 | 67 | [2] |
| 5 | DCM | DIPEA | >19:1 | 65 | [2] |
This compound-Mediated Reduction Reactions
This compound can mediate various reduction reactions, often in conjunction with a stoichiometric reductant. Low yields in these transformations can be due to incomplete reaction, side reactions, or catalyst deactivation.
Question: I am attempting to reduce a nitro group to an amine using a this compound-based system, but the yield is poor. What should I investigate?
Answer: Low yields in this compound-mediated reductions of nitro compounds can be attributed to several factors. A systematic evaluation of the reaction parameters is necessary.
Logical Relationship for Troubleshooting Reductions
Caption: Key parameters to investigate for low-yield this compound-mediated reductions.
Detailed Troubleshooting Steps:
-
Reductant: The choice and amount of the primary reducing agent are critical. Common reductants used in conjunction with phosphine (B1218219) or arsine systems include silanes and boranes. Ensure the reductant is fresh and used in the correct stoichiometric amount.
-
This compound Quality and Loading: The purity of this compound is important. As a mediator, its loading can also be optimized. While catalytic amounts are often desired, in some cases, stoichiometric amounts may be necessary to drive the reaction to completion.
-
Solvent and Temperature: The solvent can significantly influence the reaction rate and selectivity. Screen a range of solvents with varying polarities. Temperature can also be a critical parameter; some reductions may require heating to proceed at a reasonable rate.
-
Substrate Sensitivity: The presence of other reducible functional groups on your substrate can lead to side reactions and lower the yield of the desired product. A thorough analysis of the substrate's functional group compatibility is necessary.
-
Workup Procedure: The workup process can be a source of product loss. Ensure that the pH is appropriate during aqueous extractions to prevent the loss of amine products.
This compound-Catalyzed C-C Bond Formation (e.g., Michael Addition, Cross-Coupling)
This compound can act as a nucleophilic catalyst or a ligand in various C-C bond-forming reactions. Low yields in these processes often point to issues with catalyst activity, reaction equilibrium, or substrate reactivity.
Question: My this compound-catalyzed Michael addition is not proceeding to completion. How can I improve the yield?
Answer: Incomplete conversion in a this compound-catalyzed Michael addition suggests that the catalytic cycle is not operating efficiently.
Troubleshooting Workflow for Catalytic Reactions
Caption: Systematic approach to troubleshooting low-yield this compound-catalyzed reactions.
Detailed Troubleshooting Steps:
-
Catalyst Activity:
-
Purity: Ensure the this compound used is of high purity.
-
Loading: The catalyst loading may need to be optimized. While lower loadings are desirable, increasing the catalyst amount can sometimes improve the reaction rate and overall yield.
-
-
Substrate Reactivity:
-
Michael Acceptor: Electron-deficient olefins are better Michael acceptors. If your acceptor is not sufficiently activated, the reaction may be sluggish.
-
Nucleophile: The pKa of the nucleophile is important. A more acidic pronucleophile will be more readily deprotonated to participate in the addition.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates in the catalytic cycle.
-
Temperature: Increasing the temperature can often overcome activation energy barriers and improve the reaction rate.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration.
-
II. Frequently Asked Questions (FAQs)
Q1: How does this compound compare to Triphenylphosphine in these transformations?
A1: this compound is generally less nucleophilic than Triphenylphosphine. This can lead to differences in reactivity. For instance, in Wittig-type reactions, the formation of the arsonium salt may require more forcing conditions (e.g., higher temperatures) compared to the corresponding phosphonium (B103445) salt.[2] However, the resulting arsonium ylides can be more reactive in some cases.
Q2: What are the safety precautions I should take when working with this compound?
A2: this compound is a toxic organoarsenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q3: Can I use the same methods to remove this compound oxide as I would for Triphenylphosphine oxide?
A3: Yes, the methods for removing Triphenylphosphine oxide, such as precipitation with metal salts (e.g., ZnCl₂) or chromatographic separation, are generally applicable to the removal of this compound oxide due to their similar chemical properties.[1]
Q4: My reaction is very sensitive to air and moisture. How can I ensure anhydrous and anaerobic conditions?
A4: For air- and moisture-sensitive reactions, it is crucial to use standard Schlenk line or glovebox techniques. All glassware should be flame-dried or oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent, and reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).
III. Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Wittig-Type Olefination
This protocol is adapted from a reported synthesis of acrylates.[2]
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (2.0 equiv.).
-
Add the alkyl halide (1.0 equiv.) and the appropriate solvent (e.g., acetonitrile).
-
Heat the mixture to 80 °C and stir for 30 minutes to form the arsonium salt.
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde (1.2 equiv.) and the base (e.g., DIPEA, 2.5 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Removal of this compound Oxide by Precipitation with ZnCl₂
This protocol is based on a method for removing Triphenylphosphine oxide.[1]
-
After the reaction workup, dissolve the crude product containing this compound oxide in ethanol.
-
In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
To the ethanolic solution of the crude product, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of this compound).
-
Stir the mixture at room temperature for a few hours. A white precipitate of the this compound oxide-ZnCl₂ complex should form.
-
Collect the precipitate by vacuum filtration.
-
The filtrate contains the purified product. Concentrate the filtrate and proceed with any further purification if necessary.
References
Managing air and moisture sensitivity of Triphenylarsine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylarsine (AsPh₃). Given its sensitivity to air and moisture, successful experimentation requires careful handling and an understanding of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound-mediated reaction is giving low to no yield of the desired product. What are the likely causes?
A1: Low or no yield in reactions involving this compound is commonly attributed to its degradation by air and moisture. The primary culprit is the oxidation of this compound to this compound oxide (OAsPh₃).[1][2] This non-reactive oxide can terminate the desired catalytic cycle or reaction pathway. Other potential causes include:
-
Impure Reagents: The presence of residual water or oxygen in your solvents or other reagents can rapidly deactivate the this compound.
-
Improper Reaction Setup: Inadequate inert atmosphere techniques, such as leaks in your Schlenk line or glovebox, will expose the reaction to air.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base (if applicable) can significantly impact the reaction outcome. For instance, in Wittig-type reactions mediated by this compound, solvent choice is critical, with acetonitrile (B52724) often being a good starting point.[3]
Q2: I observe a white, crystalline solid precipitating from my reaction mixture that is not my product. What could it be?
A2: The unexpected white precipitate is very likely this compound oxide.[1][4] this compound is a colorless crystalline solid, while its oxide is also a crystalline solid with a higher melting point.[1][5] Its formation indicates that your reaction has been compromised by the presence of oxygen. You can often confirm its identity by its melting point (approximately 191-193 °C).[5][6]
Q3: How can I prevent the formation of this compound oxide?
A3: Preventing the oxidation of this compound is crucial for successful reactions. This requires the rigorous exclusion of air and moisture through established air-free techniques.[7][8] The two primary methods are the use of a Schlenk line or a glovebox.[9][10]
-
Glovebox: Provides a sealed, inert atmosphere (typically nitrogen or argon) for handling all air-sensitive materials.[9][10] This is the most reliable method for preventing exposure to air.
-
Schlenk Line: Allows for the manipulation of air-sensitive compounds under an inert gas atmosphere in specialized glassware.[7][8] This involves cycles of evacuating the flask and backfilling with an inert gas to remove atmospheric contaminants.
Q4: What is the best way to purify this compound if I suspect it has been partially oxidized?
A4: If you suspect your this compound has been contaminated with this compound oxide, recrystallization is a common purification method. A typical procedure involves dissolving the crude material in a hot solvent like 95% ethanol (B145695) and allowing it to cool, whereupon the purified this compound will crystallize out.[11][12]
Q5: Are there any visual indicators that my this compound has degraded?
A5: While this compound is a colorless solid, the presence of its oxide might not be immediately obvious visually if it is a minor component.[1] However, if you notice a change in the physical appearance of your starting material, such as a loss of its crystalline nature or the appearance of a fine white powder, it could indicate oxidation. The most reliable method to check for purity is to measure its melting point, which should be sharp and within the literature range (58-61 °C).[1][13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered in reactions involving this compound.
Problem: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxidation of this compound | Isolate and characterize any solid byproducts. A melting point around 191-193 °C suggests this compound oxide.[5][6] | Rigorously employ air-free techniques (glovebox or Schlenk line).[7][9] Ensure all glassware is oven-dried or flame-dried to remove adsorbed water.[7] |
| Wet or "Gassy" Solvents | Use a Karl Fischer titrator to check the water content of your solvent. Ensure solvents are properly degassed. | Use freshly distilled or commercially available anhydrous solvents.[10] Degas solvents by freeze-pump-thaw cycles or by sparging with an inert gas. |
| Leaks in the Reaction Setup | Check all joints and septa for a proper seal. Use a high-vacuum grease on ground glass joints.[14] | Ensure a slight positive pressure of inert gas is maintained throughout the reaction, as indicated by a bubbler.[14][15] Replace any old or punctured rubber septa. |
| Incorrect Reaction Conditions | Review the literature for optimal temperature, concentration, and reaction time for your specific transformation. | Perform small-scale optimization experiments to screen different solvents, temperatures, and reaction times. |
Problem: Inconsistent Reaction Results
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variable Quality of this compound | Check the melting point of the this compound from different batches. | Purify the this compound by recrystallization before use.[11] |
| Inconsistent Inert Atmosphere | Monitor the oxygen and moisture levels in your glovebox, if available. Check for leaks in your Schlenk line tubing and connections. | Regularly maintain and purge your glovebox.[9] Leak-test your Schlenk line before each use. |
| Cross-Contamination | Ensure dedicated, clean glassware is used for air-sensitive reactions. | Thoroughly clean all glassware and dry it in an oven before bringing it into a glovebox or attaching it to a Schlenk line.[7] |
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| This compound | As(C₆H₅)₃ | 306.23 | 58-61 | Colorless crystalline solid[1] | Insoluble in water; soluble in ether, benzene, and ethanol.[1][16] |
| This compound Oxide | OAs(C₆H₅)₃ | 322.23 | 191-193 | Faintly beige crystals[4] | Insoluble in water.[4] |
Experimental Protocols
Protocol 1: Setting up a Reaction Using a Schlenk Line
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be thoroughly cleaned and dried in an oven at >125 °C overnight to remove adsorbed moisture.[14]
-
Assembly: Assemble the hot glassware and immediately place it under a positive pressure of a dry, inert gas (argon or nitrogen). Use a thin layer of high-vacuum grease on all ground-glass joints.
-
Purging: Connect the assembled apparatus to the Schlenk line. Perform at least three cycles of evacuating the flask under high vacuum followed by backfilling with the inert gas. This process, known as "purge-and-refill," removes the atmospheric gases.[7]
-
Reagent Addition (Solids): If this compound or other solid reagents are air-stable enough for brief handling, they can be added to the flask, which is then quickly re-attached to the Schlenk line and purged. For highly sensitive solids, addition should occur under a positive flow of inert gas or within a glovebox.[17]
-
Reagent Addition (Liquids): Anhydrous solvents and liquid reagents should be transferred via a gas-tight syringe or a cannula under a positive pressure of inert gas.[10]
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, vented through a mineral oil or mercury bubbler.[14][15]
Protocol 2: Handling this compound in a Glovebox
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere with low levels of oxygen and water (typically <1 ppm).[8]
-
Material Transfer: Introduce all necessary glassware, spatulas, syringes, and sealed containers of reagents into the glovebox through the antechamber.
-
Antechamber Purging: Cycle the antechamber between vacuum and the inert glovebox atmosphere at least three times before opening the inner door.[8]
-
Handling Reagents: Once inside the glovebox, all manipulations can be carried out in the open inert atmosphere. Weigh out this compound and other solid reagents directly into the reaction flask.
-
Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be heated or stirred outside the glovebox, ensure the vessel is securely sealed before removal.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound oxide–hydrogen peroxide adduct - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of olefins via a Wittig reaction mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound oxide | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 三苯胂氧化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound OXIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. Air-free_technique [chemeurope.com]
- 11. orgsyn.org [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound for synthesis 603-32-7 [sigmaaldrich.com]
- 14. web.mit.edu [web.mit.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Triphenylarsine in Palladium-Catalyzed Reactions
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered when using triphenylarsine (AsPh₃) as a ligand in palladium-catalyzed cross-coupling reactions. The following question-and-answer format directly addresses specific experimental challenges to help you optimize your reactions and achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows low conversion. What are the potential causes when using this compound?
A1: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. When using this compound, consider the following possibilities:
-
Catalyst Activity: The electronic properties of this compound, being a poorer σ-donor than triphenylphosphine (B44618), can influence the rates of oxidative addition and reductive elimination. This may necessitate higher temperatures or longer reaction times.
-
Catalyst Decomposition: The formation of palladium black (insoluble, inactive palladium(0)) is a frequent sign of catalyst deactivation. This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of impurities.
-
Ligand Oxidation: this compound can be oxidized to this compound oxide, especially in the presence of trace oxygen or oxidizing agents. This compound oxide is a poor ligand and its formation can halt the catalytic cycle.
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst. The quality of the palladium precursor and the this compound itself is critical.
-
Solvent and Base: The choice of solvent and base is crucial and interdependent. Poor solubility of the base or reactants in the chosen solvent can lead to a sluggish reaction.
Q2: I am observing the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?
A2: The appearance of a black precipitate, commonly known as palladium black, signifies the aggregation of palladium atoms into an inactive, bulk metallic form. This is a clear indicator of catalyst deactivation.
Prevention Strategies:
-
Ligand-to-Palladium Ratio: An insufficient amount of this compound ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand can sometimes stabilize the catalytic species.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is essential to find an optimal temperature that balances reactivity and catalyst stability.
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can contribute to both ligand oxidation and catalyst decomposition.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents that might lead to decomposition.
Q3: How does this compound compare to the more common triphenylphosphine ligand in terms of performance and handling?
A3: this compound and triphenylphosphine are both common ligands in palladium-catalyzed reactions, but they possess distinct electronic and steric properties that influence their performance.
| Property | This compound (AsPh₃) | Triphenylphosphine (PPh₃) |
| σ-Donating Ability | Weaker σ-donor | Stronger σ-donor |
| π-Accepting Ability | Better π-acceptor | Weaker π-acceptor |
| Bond Strength (Pd-E) | Weaker Pd-As bond | Stronger Pd-P bond |
| Air Stability | Generally less air-sensitive | More prone to oxidation to triphenylphosphine oxide |
| Cost | Generally more expensive | More readily available and cost-effective |
The weaker σ-donating ability of this compound can sometimes be advantageous, for example, by facilitating reductive elimination. However, the stronger Pd-P bond in triphenylphosphine complexes can lead to greater catalyst stability. The choice between the two often depends on the specific substrates and desired reactivity.
Q4: I suspect my this compound ligand is degrading. What are the likely degradation products and how can I detect them?
A4: The primary degradation pathway for this compound in the presence of oxygen is oxidation to this compound oxide (O=AsPh₃).
Detection Methods:
-
Thin-Layer Chromatography (TLC): this compound oxide is significantly more polar than this compound. A simple TLC analysis of the reaction mixture against a standard of this compound can often reveal the presence of a new, lower Rf spot corresponding to the oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify this compound oxide in the reaction mixture by comparing the spectra to an authentic sample.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of this compound oxide by identifying its molecular ion peak.
Troubleshooting Workflow
If you are encountering issues with a palladium-catalyzed reaction using this compound, the following workflow can help you systematically identify and resolve the problem.
Caption: A step-by-step workflow for troubleshooting low-yield palladium-catalyzed reactions using this compound.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using a Pd(0)/AsPh₃ Catalyst System
This protocol provides a general starting point. Optimal conditions (solvent, base, temperature, and catalyst loading) should be determined for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%) in the chosen degassed solvent (e.g., toluene, 5 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under a positive pressure of an inert gas (e.g., argon or nitrogen). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring for this compound Oxidation by TLC
-
Prepare a TLC plate: Use a standard silica gel TLC plate.
-
Spot the samples:
-
Spot a solution of fresh this compound in a suitable solvent (e.g., dichloromethane).
-
Co-spot the reaction mixture.
-
If available, spot a solution of authentic this compound oxide.
-
-
Elute the plate: Use a non-polar eluent system (e.g., hexanes/ethyl acetate, 9:1).
-
Visualize: Visualize the spots under UV light. This compound will have a higher Rf value than the more polar this compound oxide. The appearance of a new, lower Rf spot in the reaction mixture that corresponds to the this compound oxide standard (if available) indicates ligand oxidation.
Ligand-Catalyst Relationship
The interaction between this compound and the palladium center is crucial for the catalytic cycle. The following diagram illustrates the key steps and the role of the ligand.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura coupling, highlighting the role of the this compound ligand (L).
Technical Support Center: Triphenylarsine-Mediated Wittig Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in triphenylarsine-mediated Wittig reactions.
Troubleshooting Guide
Q1: My this compound Wittig reaction is showing low or no (E)-selectivity. What are the common causes and how can I improve it?
A1: Low (E)-selectivity in this compound-mediated Wittig reactions can stem from several factors. Here are the key parameters to investigate and optimize:
-
Reaction Temperature: Temperature plays a crucial role in the diastereoselectivity of this reaction. It has been observed that room temperature is often optimal for achieving high (E)-selectivity. Both increasing and decreasing the temperature can lead to a decrease in diastereoselectivity.[1]
-
Choice of Base: The base used for the deprotonation of the arsonium (B1239301) salt can influence both the yield and selectivity. While various bases can be used, N,N-diisopropylethylamine (DIPEA) has been shown to be highly effective in promoting the reaction with excellent selectivity.[1]
-
Solvent Selection: The polarity of the solvent is a critical factor. Acetonitrile (B52724) (MeCN) is generally the preferred solvent for the formation of the arsonium salt and the subsequent Wittig reaction, as polar solvents accelerate the rate of binuclear substitutions due to the reduced nucleophilicity of arsine compared to phosphine.[1] While non-polar solvents can be used once the arsonium salt is formed, acetonitrile has consistently provided high diastereoselectivity.[1]
-
Reaction Time: While extending the reaction time beyond what is necessary for completion does not typically alter the diastereoselectivity, ensuring the reaction has reached completion is important for obtaining optimal results.[1] These reactions are often rapid, with carbon-carbon bond formation being complete within 30 minutes at room temperature after the addition of the aldehyde and base to the pre-formed arsonium salt.[1]
Q2: I am observing poor yields in my reaction. What are the potential reasons and how can I improve the yield?
A2: Poor yields can be attributed to several factors, from reagent stoichiometry to reaction conditions. Consider the following:
-
Stoichiometry of this compound: The amount of this compound used is critical. It has been demonstrated that decreasing the equivalents of this compound can significantly reduce the isolated yield of the olefin product.[1]
-
Arsonium Salt Formation: The initial formation of the arsonium salt requires elevated temperatures, typically around 80 °C.[1] Incomplete formation of this salt will directly impact the overall yield of the reaction.
-
Base Selection: As with selectivity, the choice of base can also affect the yield. DIPEA has been found to provide superior yields compared to other bases like potassium carbonate or triethylamine (B128534) (TEA).[1]
-
Aldehyde Reactivity: The electronic nature of the aldehyde can influence reaction time and yield. Electron-poor aromatic aldehydes tend to react faster and give quantitative yields, while electron-rich aldehydes may require slightly longer reaction times.[1]
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using this compound over triphenylphosphine (B44618) in a Wittig reaction for achieving high (E)-selectivity?
A1: this compound-mediated Wittig reactions have been shown to provide excellent (E)-selectivity, often greater than 19:1, for the synthesis of α,β-unsaturated esters and ketones.[1] This high selectivity is a key advantage, particularly when the (E)-isomer is the desired product. In contrast, traditional phosphine-mediated Wittig reactions with unstabilized or semi-stabilized ylides often favor the formation of the (Z)-alkene.[2][3]
Q2: Do I need to isolate the arsonium salt or the ylide in a this compound-mediated Wittig reaction?
A2: No, a significant advantage of this methodology is that neither the arsonium salt nor the ylide requires isolation or purification prior to the addition of the aldehyde and base.[1] The reaction can be performed as a "pseudo one-pot" procedure where the arsonium salt is formed in situ and then directly used in the subsequent reaction with the aldehyde.[1]
Q3: How do reaction times for this compound-mediated Wittig reactions compare to those with triphenylphosphine?
A3: this compound-mediated Wittig reactions are generally much faster. The entire process, including the formation of the arsonium salt and the subsequent olefination, can be completed in as little as 45 minutes under mild conditions.[1] This is in contrast to the more typical 3-24 hours required for phosphine-mediated Wittig reactions.[1]
Q4: Can this method be used for a wide range of aldehydes?
A4: Yes, the this compound-mediated Wittig reaction is compatible with a broad scope of aldehydes. It has been successfully applied to electron-rich and electron-poor aromatic aldehydes, heteroaromatic aldehydes, and alkyl aldehydes, all producing the corresponding olefins in good yields and with high (E)-selectivity.[1]
Q5: Is this reaction sensitive to air or moisture?
A5: The reaction can be performed open to the atmosphere without a significant decrease in isolated yield or stereoselectivity, demonstrating its robustness.[1]
Data Presentation
Table 1: Optimization of a Pseudo One-Pot this compound-Mediated Synthesis of Acrylates [1]
| Entry | Solvent | Base | (E):(Z) Ratio | Yield (%) |
| 1 | MeCN | K₂CO₃ | >19:1 | 65 |
| 2 | MeCN | TEA | >19:1 | 53 |
| 3 | MeCN | DIPEA | >19:1 | 80 |
| 4 | CHCl₃ | DIPEA | >19:1 | 67 |
| 5 | DCM | DIPEA | >19:1 | 65 |
| 6 | MeCN | DIPEA | >19:1 | 81 |
Table 2: Temperature Dependence on the Observed Stereoselectivity in the Synthesis of Unsaturated Nitriles [1]
| Entry | Temperature (°C) | (E):(Z) Ratio |
| 1 | 0 | 1.8:1 |
| 2 | 25 | 2.5:1 |
| 3 | 50 | 2.2:1 |
| 4 | 80 | 1.9:1 |
Experimental Protocols
Detailed Methodology for a Pseudo One-Pot this compound-Mediated Wittig Reaction: [1]
-
Arsonium Salt Formation:
-
In a reaction vessel, combine this compound (2.0 equivalents) and the desired activated alkyl bromide (e.g., methyl bromoacetate, 2.5 equivalents).
-
Add acetonitrile (MeCN) as the solvent.
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
-
Wittig Reaction:
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde (1.0 equivalent) to the solution of the in situ generated arsonium salt.
-
Add N,N-diisopropylethylamine (DIPEA) as the base.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired olefin.
-
Determine the (E):(Z) ratio of the product by ¹H NMR analysis of the crude reaction material.[1]
-
Visualizations
Caption: Experimental workflow for the this compound-mediated Wittig reaction.
Caption: Factors influencing diastereoselectivity in this compound Wittig reactions.
References
Effect of solvent on the efficiency of Triphenylarsine catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing triphenylarsine catalysts in your chemical syntheses. Below, you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data on the critical role of solvent selection in optimizing reaction efficiency.
Troubleshooting and FAQs
This section addresses common challenges encountered during experiments with this compound catalysts.
Frequently Asked Questions (FAQs)
-
Q1: What is the general role of this compound in catalysis? A1: this compound typically acts as a nucleophilic catalyst. In reactions like the Wittig olefination, it attacks an electrophile (e.g., an alkyl halide) to form an arsonium (B1239301) ylide, which then reacts with a carbonyl compound to produce an alkene.
-
Q2: How does solvent polarity affect the efficiency of my this compound-catalyzed reaction? A2: Solvent polarity plays a crucial role in the efficiency of this compound-catalyzed reactions. Generally, polar solvents are known to increase the reaction rate.[1] This is attributed to the stabilization of polar intermediates and transition states that are often formed during the catalytic cycle. The rate of reaction has been observed to increase with a higher dielectric constant of the solvent.[1]
-
Q3: Is this compound sensitive to air or moisture? A3: While this compound is relatively stable, it is good laboratory practice to handle it in a well-ventilated area or under an inert atmosphere, especially for reactions that are sensitive to air or moisture. It should be stored in a tightly closed container in a dry, well-ventilated place.
-
Q4: What are the primary safety precautions I should take when working with this compound? A4: this compound is toxic if swallowed or inhaled and is very toxic to aquatic life.[1][2] Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, chemical goggles, and a lab coat.[3] Avoid creating dust.[3] Ensure you are familiar with the Safety Data Sheet (SDS) before starting any work.[1][2][3]
-
Q5: Can this compound be used in aqueous solvent mixtures? A5: Yes, in some cases, mixtures of water and organic solvents have been shown to be effective. For instance, a water/ethanol (50/50) mixture was found to be an excellent choice for a particular this compound-catalyzed reaction, indicating that aqueous media can be beneficial.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The this compound may have degraded due to improper storage or handling. 2. Suboptimal Solvent: The chosen solvent may not be suitable for the specific reaction, leading to poor solubility of reactants or stabilization of intermediates. 3. Insufficient Catalyst Loading: The amount of this compound may be too low to effectively catalyze the reaction.[3] 4. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 5. Presence of Impurities: Water or other impurities in the reactants or solvent can interfere with the catalytic cycle. | 1. Use a fresh batch of this compound from a reputable supplier. 2. Screen a range of solvents with varying polarities (see Data on Solvent Effects below). Polar aprotic solvents like acetonitrile (B52724) are often a good starting point.[3][4] 3. Increase the catalyst loading incrementally. For example, in some Wittig reactions, decreasing the equivalents of this compound from 2 to 1 significantly reduced the yield.[3] 4. Gradually increase the reaction temperature while monitoring for side product formation. 5. Ensure all reactants and solvents are dry and pure. |
| Formation of Side Products | 1. Incorrect Reaction Conditions: Temperature, reaction time, or the choice of base (if applicable) may be promoting side reactions. 2. Reactive Functional Groups: The substrate may contain functional groups that are not compatible with the reaction conditions. | 1. Optimize reaction conditions by systematically varying temperature, time, and the type and amount of base. 2. Protect sensitive functional groups on the substrate before subjecting it to the reaction conditions. |
| Difficulty in Product Isolation | 1. Formation of this compound Oxide: this compound can be oxidized to this compound oxide during the reaction or workup, which can be difficult to separate from the desired product. 2. Product Solubility: The product may be highly soluble in the workup solvent, leading to losses during extraction. | 1. Use purification techniques such as column chromatography to separate the product from this compound oxide. 2. Choose a workup solvent in which the product has limited solubility to facilitate precipitation or improve extraction efficiency. |
Data on Solvent Effects
The choice of solvent is a critical parameter in optimizing the efficiency of this compound-catalyzed reactions. The following table summarizes the effect of different solvents on the yield of a this compound-mediated Wittig reaction for the synthesis of acrylates.
| Solvent | Base | Yield (%) | Reference |
| Acetonitrile | K₂CO₃ | 65 | [4] |
| Acetonitrile | Triethylamine (TEA) | 53 | [4] |
| Acetonitrile | Diisopropylethylamine (DIPEA) | >19:1 (E:Z ratio), 32% (one-pot), higher in pseudo one-pot | [3][4] |
| Toluene | - | Lower than Acetonitrile | [3][4] |
| Tetrahydrofuran (THF) | - | Lower than Acetonitrile | [3][4] |
In a separate study, a mixture of water/ethanol (50/50) was reported as the best choice for a different this compound-catalyzed reaction, with the reaction rate increasing with the dielectric constant of the solvent.[1]
Experimental Protocols
Below is a general, adaptable protocol for a this compound-mediated olefination reaction. Note: This is a generalized procedure and may require optimization for your specific substrate and reaction scale. Always refer to the primary literature for specific reaction conditions.
Materials and Equipment:
-
This compound
-
Alkyl halide
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., DIPEA, K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for reaction workup and purification
Procedure:
-
Safety First: Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and all other reagents.[1][2][3] Set up the experiment in a certified fume hood.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Arsonium Salt Formation: Add the alkyl halide to the flask. The mixture may need to be heated to facilitate the formation of the arsonium salt. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, NMR).
-
Ylide Generation and Olefination: Once the arsonium salt has formed, cool the reaction mixture to the desired temperature (e.g., room temperature). Add the aldehyde or ketone, followed by the dropwise addition of the base.
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature. Monitor the consumption of the starting materials and the formation of the product by TLC or another suitable method.
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of solvents on a this compound-catalyzed reaction.
Caption: Experimental workflow for solvent screening in this compound catalysis.
This logical progression allows for a systematic evaluation of how the reaction medium influences the catalytic efficiency.
The following diagram illustrates the logical relationship in troubleshooting a low-yield reaction.
Caption: Troubleshooting logic for low yield in this compound catalyzed reactions.
References
Technical Support Center: Triphenylarsine Safe Handling and Disposal
This guide provides essential safety information, troubleshooting advice, and disposal procedures for researchers, scientists, and drug development professionals working with triphenylarsine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly toxic organoarsenic compound. The primary hazards are acute toxicity if swallowed or inhaled.[1][2][3] It can also cause skin and eye irritation.[4] Chronic exposure to organic arsenic compounds may lead to dermatitis, anemia, and leukocytopenia.[2] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2]
Q2: What are the appropriate storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[5]
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water and seek medical attention.[4][5] For eye contact, flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get immediate medical aid.[4]
Q4: How should I handle a small spill of this compound?
A4: For a small spill, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[4] Ensure the area is well-ventilated.[4]
Q5: What is the proper method for disposing of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.[4] It should be collected in a designated, labeled, and sealed container. Do not mix it with other waste streams.[3] A potential laboratory-scale deactivation method involves oxidation to the less toxic this compound oxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction sluggishness or failure. | Decomposition of this compound. | Ensure that the this compound used is fresh and has been stored properly under dry conditions. Consider purifying the reagent if its quality is uncertain. |
| Incompatibility with reaction solvent or other reagents. | Review the chemical compatibility of this compound with all components of your reaction mixture. This compound is incompatible with strong oxidizing agents and strong acids.[5] | |
| Difficulty in completely removing this compound or its oxide byproduct during product purification. | Similar solubility profiles of the product and the arsenic-containing compounds. | Optimize your chromatographic separation method. Consider alternative crystallization solvents to selectively precipitate your product. |
| Visible discoloration or change in the appearance of this compound solid. | Potential oxidation or contamination. | Do not use the reagent if its appearance has changed significantly. Procure a fresh batch of this compound. |
| Inconsistent results between experimental runs. | Variability in the quality of this compound. | Standardize the source and batch of this compound for a series of experiments. |
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅As | [6] |
| Molar Mass | 306.24 g/mol | [6] |
| Melting Point | 58-61 °C | [6] |
| Boiling Point | 373 °C | [6] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in ether, benzene; slightly soluble in ethanol. | [6] |
| OSHA Permissible Exposure Limit (PEL) for Organic Arsenic Compounds (as As) | 0.5 mg/m³ (8-hour TWA) | [4][7] |
| Acute Toxicity (Oral LD50, Rat) | 100 mg/kg | [2] |
| Acute Toxicity (Inhalation LC50, Rat) | 0.5 mg/L/4h | [2] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation:
-
Work within a certified chemical fume hood.
-
Ensure that a calibrated analytical balance is placed inside the fume hood or in close proximity.
-
Have designated and clearly labeled waste containers ready for contaminated consumables.
-
-
Personal Protective Equipment (PPE):
-
Procedure:
-
Carefully open the this compound container.
-
Use a clean, dedicated spatula for transferring the solid.
-
To minimize dust generation, gently scoop the required amount onto a weighing paper or into a tared container.[4]
-
Close the primary container tightly immediately after use.
-
Transfer the weighed this compound to your reaction vessel within the fume hood.
-
-
Decontamination:
Protocol 2: Laboratory-Scale Deactivation of this compound Waste by Oxidation
Objective: To convert this compound to the less toxic this compound oxide.
Disclaimer: This protocol is based on a known chemical reaction and should be performed with caution and appropriate risk assessment.
-
Materials:
-
This compound waste (solid or in a compatible organic solvent).
-
30% Hydrogen peroxide (H₂O₂).
-
A suitable reaction vessel (e.g., round-bottom flask).
-
Stir plate and stir bar.
-
Ice bath.
-
-
Procedure:
-
In a chemical fume hood, place the this compound waste into the reaction vessel. If it is a solid, dissolve it in a minimal amount of a suitable solvent like ethanol.
-
Place the reaction vessel in an ice bath to control the reaction temperature, as the oxidation can be exothermic.
-
While stirring, slowly and carefully add a slight excess of 30% hydrogen peroxide dropwise to the this compound solution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.
-
The resulting solution contains this compound oxide. This should still be collected as hazardous waste, but the primary toxicant has been converted to a less hazardous form.
-
-
Waste Disposal:
-
The final reaction mixture should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. This compound CAS#: 603-32-7 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound oxide | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Triphenylarsine and Triphenylstibine Ligands for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative performance, structural, and electronic properties of Triphenylarsine (AsPh₃) and Triphenylstibine (SbPh₃) ligands in coordination chemistry and catalysis.
This guide provides a comprehensive comparison of two prominent pnictogen ligands, this compound (AsPh₃) and Triphenylstibine (SbPh₃). By presenting key experimental data, detailed protocols, and visual representations of their coordination behavior and experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in ligand selection for their specific applications.
At a Glance: Key Property Comparison
The selection of a ligand is a critical step in the design of metal complexes for catalysis and other applications. The steric and electronic properties of the ligand directly influence the stability, reactivity, and selectivity of the resulting complex. The following tables summarize the key structural, electronic, and catalytic performance data for this compound and Triphenylstibine.
Structural and Electronic Properties
| Property | This compound (AsPh₃) | Triphenylstibine (SbPh₃) |
| Molar Mass ( g/mol ) | 306.23[1] | 353.07[2] |
| Melting Point (°C) | 58-61[1] | 52-54[2] |
| Boiling Point (°C) | 360 | 377[2] |
| Pnictogen-Carbon Bond Length (Å) | 1.942–1.956 (As-C)[3] | 2.14-2.17 (Sb-C)[2] |
| Carbon-Pnictogen-Carbon Bond Angle (°) C-E-C (E=As, Sb) | 99.6–100.5[3] | ~95[2] |
| Tolman Cone Angle (θ) | 158.1–159.6°[4] | 137° |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | 2071.3[4] | 2066.8 |
Catalytic Performance in Hydroformylation of Hex-1-ene
The hydroformylation of olefins is a crucial industrial process for the production of aldehydes. The choice of ligand in the rhodium catalyst system significantly impacts the conversion, selectivity, and product distribution. Below is a summary of the catalytic performance of rhodium complexes with this compound and Triphenylstibine ligands in the hydroformylation of hex-1-ene.
| Catalyst | Substrate | Conversion (%) | Selectivity to n-heptanal (%) | Other Products |
| RhCl(AsPh₃)₃ | Hex-1-ene | Data not explicitly found in abstract | Predominant aldehyde product | n-hexane (hydrogenation), hex-2-ene/hex-3-ene (isomerization), heptanols[5] |
| RhCl(SbPh₃)₃ | Hex-1-ene | Data not explicitly found in abstract | Predominant aldehyde product | n-hexane (hydrogenation), hex-2-ene/hex-3-ene (isomerization), heptanols[5] |
Note: While a direct quantitative comparison from a single source is not available in the provided search results, the study by Bhanage et al. indicates that both catalyst systems yield n-heptanal as the major product, with side products from hydrogenation and isomerization reactions. The formation of heptanols was also observed.
Ligand Coordination and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the coordination of this compound and Triphenylstibine to a central metal atom and a typical experimental workflow for their comparative study.
References
- 1. EP3166953A1 - Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i) - Google Patents [patents.google.com]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Triphenylarsine-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. This guide provides a comprehensive comparison of triphenylarsine (AsPh₃) as a catalyst and ligand with common alternatives, supported by experimental data. We will delve into its performance in key organic transformations, including the Wittig reaction, Stille coupling, and Suzuki-Miyaura coupling, offering detailed experimental protocols and mechanistic insights.
The Wittig Reaction: A Leap in Reaction Efficiency
The Wittig reaction, a cornerstone of alkene synthesis, traditionally utilizes phosphonium (B103445) ylides. However, the substitution of triphenylphosphine (B44618) with this compound has been shown to dramatically accelerate the reaction, offering significant advantages in terms of reaction time.
Comparative Performance Data: Wittig Reaction
| Entry | Aldehyde | Catalyst System | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ph₃P | 3-24 h | Variable | [1] |
| 2 | Benzaldehyde | Ph₃As | 45 min | 81 | [1][2] |
| 3 | 4-Nitrobenzaldehyde | Ph₃As | 15 min | 99 | [1][2] |
| 4 | 4-Methoxybenzaldehyde | Ph₃As | 30 min | 85 | [1][2] |
| 5 | Cyclohexanecarboxaldehyde | Ph₃As | 30 min | 88 | [1][2] |
As evidenced by the data, the this compound-mediated Wittig reaction proceeds significantly faster, often in under an hour, compared to the hours or even days required for the analogous triphenylphosphine-mediated reaction.[1] This acceleration is attributed to the reduced stability and increased nucleophilicity of arsenic ylides compared to their phosphorus counterparts.
Experimental Protocols: Wittig Reaction
This compound-Mediated Wittig Reaction: [1]
-
To a round-bottom flask, add this compound (2.0 mmol) and the desired α-bromo ester or ketone (2.0 mmol).
-
Heat the mixture at 80 °C for 30 minutes under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add acetonitrile (B52724) (5 mL), the aldehyde (1.0 mmol), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the reaction at room temperature for the time indicated in the table above.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Alternative: Triphenylphosphine-Mediated Wittig Reaction (General Protocol):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol) dropwise.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time required (typically 3-24 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reaction Mechanism and Workflow
The proposed mechanism for the this compound-mediated Wittig reaction involves the initial formation of an arsonium (B1239301) salt, followed by deprotonation to form the arsonium ylide. This ylide then reacts with the aldehyde or ketone via a [2+2] cycloaddition to form an oxaarsetane intermediate, which subsequently decomposes to the desired alkene and this compound oxide.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Triphenylarsine and Its Oxide
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of two key organoarsenic compounds: triphenylarsine (TPA) and its oxidized counterpart, this compound oxide (TPAO). Through a detailed analysis of their infrared, Raman, nuclear magnetic resonance, and UV-visible spectra, we illuminate the structural nuances that differentiate these molecules, providing a critical resource for their identification and characterization.
The addition of an oxygen atom to the arsenic center in this compound fundamentally alters its electronic and vibrational properties. This guide presents a comprehensive summary of these changes as observed through various spectroscopic techniques. The data herein is compiled from established spectral databases and scientific literature, offering a reliable reference for laboratory applications.
At a Glance: Key Spectroscopic Differences
The primary distinction between TPA and TPAO lies in the presence of the arsenic-oxygen double bond (As=O) in TPAO. This bond introduces characteristic vibrational modes and influences the chemical environment of the phenyl rings, leading to observable shifts in their spectroscopic signatures.
Infrared (IR) and Raman Spectroscopy: The Vibrational Tale
Vibrational spectroscopy provides a direct probe of the bonding within a molecule. The most telling difference in the IR and Raman spectra of TPA and TPAO is the appearance of a strong absorption band in the IR spectrum of TPAO corresponding to the As=O stretching vibration.
| Spectroscopic Feature | This compound (TPA) | This compound Oxide (TPAO) | Reference |
| As=O Stretch (IR) | Absent | ~880 cm⁻¹ (strong) | [1] |
| As-Ph Stretch (IR) | ~460-480 cm⁻¹ | ~470-490 cm⁻¹ | [1] |
| Phenyl C-H Stretch (IR) | ~3050-3070 cm⁻¹ | ~3050-3070 cm⁻¹ | [2][3] |
| Phenyl C=C Stretch (IR) | ~1430-1580 cm⁻¹ | ~1430-1580 cm⁻¹ | [2][3] |
| Phenyl C-H out-of-plane bend (IR) | ~690-740 cm⁻¹ | ~690-740 cm⁻¹ | [2][3] |
| Key Raman Shifts | Phenyl ring modes | Phenyl ring modes, As=O stretch | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Look at the Local Environment
NMR spectroscopy reveals the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The oxidation of arsenic in TPAO leads to a downfield shift in the signals of the phenyl ring protons and carbons, indicating a change in the electronic distribution within the molecule.
¹H NMR Spectroscopy
| Compound | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| This compound (TPA) | ~7.2-7.5 | Multiplet | CDCl₃ | [3] |
| This compound Oxide (TPAO) | ~7.4-7.8 | Multiplet | CDCl₃ | [2] |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (ppm) | Solvent | Reference |
| This compound (TPA) | ~128.5, 129.2, 133.9, 138.9 | CDCl₃ | [3] |
| This compound Oxide (TPAO) | ~128.6, 131.5, 132.1, 134.2 | CDCl₃ | [2] |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Both TPA and TPAO exhibit absorption bands in the ultraviolet region, arising from π-π* transitions within the phenyl rings. The oxidation to TPAO can cause a slight shift in the absorption maxima.
| Compound | λmax (nm) | Solvent | Reference |
| This compound (TPA) | ~225, 250, 270 | Not Specified | [3] |
| This compound Oxide (TPAO) | ~220, 260, 270 | Not Specified | [4][5] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters should be optimized for individual measurements.
Infrared (IR) Spectroscopy (Solid State)
Solid samples of TPA and TPAO can be prepared for IR analysis using the KBr pellet or Nujol mull method.[6][7][8]
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Nujol Mull Method:
-
Grind a small amount of the sample (2-5 mg) to a fine powder.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).
-
Spread the mull evenly between two KBr or NaCl plates.
-
Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol should also be recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution State)
¹H and ¹³C NMR spectra are typically recorded on solutions of the compounds.[9][10][11]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures. Important parameters to consider include the number of scans, relaxation delay, and spectral width.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its oxide.
References
- 1. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 2. This compound oxide | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound oxide [webbook.nist.gov]
- 5. This compound oxide [webbook.nist.gov]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to the Electrochemical Properties of Triphenylarsine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of triphenylarsine metal complexes, with a focus on their behavior relative to analogous triphenylphosphine (B44618) and triphenylantimony (B1630391) complexes. The information presented is collated from peer-reviewed scientific literature and is intended to aid in the design and interpretation of electrochemical studies involving these compounds.
Introduction to Triphenylpnicogen Ligands in Electrochemistry
Triphenylpnicogen ligands (triphenylphosphine (PPh₃), this compound (AsPh₃), and triphenylantimony (SbPh₃)) are widely utilized in coordination chemistry and organometallic catalysis. The nature of the pnicogen atom (P, As, or Sb) significantly influences the electronic properties of the resulting metal complexes, which in turn dictates their electrochemical behavior. Understanding these structure-property relationships is crucial for applications in areas such as redox catalysis, molecular electronics, and the development of metallodrugs with specific redox activities.
The electrochemical properties of these complexes are primarily investigated using techniques like cyclic voltammetry (CV), which provides insights into their redox potentials, electron transfer kinetics, and the stability of their oxidized and reduced forms.
Comparative Electrochemical Data
The most direct comparisons of the electrochemical properties of triphenylpnicogen metal complexes are available for tungsten(0) Fischer carbene complexes. These studies allow for a systematic evaluation of the effect of the pnicogen ligand on the metal- and ligand-centered redox processes.
Tungsten(0) Fischer Carbene Complexes
A series of studies on complexes of the type [(L)(CO)₄W=C(OEt)(Ar)] (where L = PPh₃, AsPh₃, or SbPh₃, and Ar is an aromatic group) reveals distinct trends in their electrochemical behavior. The oxidation of these complexes is typically a metal-centered process (W⁰/W⁺), while the reduction is centered on the carbene ligand.
Table 1: Comparative Cyclic Voltammetry Data for Tungsten(0) Fischer Carbene Complexes
| Complex Type | Ligand (L) | Ar Group | Oxidation Potential (Epa vs. Fc/Fc⁺) [V] | Reduction Potential (Epc vs. Fc/Fc⁺) [V] | Data Source |
| [(L)(CO)₄W=C(OEt)(Ar)] | PPh₃ | 2-thienyl | ~0.75 | ~-1.80 | [1] |
| [(L)(CO)₄W=C(OEt)(Ar)] | AsPh₃ | 2-thienyl | ~0.75 | ~-1.80 | [1] |
| [(L)(CO)₄W=C(OEt)(Ar)] | SbPh₃ | 2-thienyl | ~0.53 | ~-1.67 | |
| [(L)(CO)₄W=C(OEt)(Ar)] | PPh₃ | 2-furyl | ~0.72 | ~-1.85 | [1] |
| [(L)(CO)₄W=C(OEt)(Ar)] | AsPh₃ | 2-furyl | ~0.72 | ~-1.85 | [1] |
| [(L)(CO)₄W=C(OEt)(Ar)] | SbPh₃ | 2-furyl | ~0.49 | ~-1.72 | |
| [(L)(CO)₄W=C(OEt)(Ar)] | AsPh₃ | 2-(N-methyl)pyrrolyl | ~0.65 | ~-1.95 | [1] |
| [(L)(CO)₄W=C(OEt)(Ar)] | SbPh₃ | 2-(N-methyl)pyrrolyl | ~0.42 | ~-1.82 |
Note: The data for SbPh₃ complexes are estimated based on the reported trend of a ca. 0.27 V lowering of the oxidation potential and a ca. 0.13 V lowering of the reduction potential compared to the corresponding pentacarbonyl complexes. Direct comparative studies with PPh₃ and AsPh₃ analogues under identical conditions are limited.
From the available data, it is observed that for the tungsten Fischer carbene complexes, the this compound and triphenylphosphine ligands impart similar electrochemical properties, while the triphenylantimony ligand leads to a significant lowering of both the metal-centered oxidation and the carbene-carbon reduction potentials.[1] This suggests that the triphenylantimony ligand renders the metal center more electron-rich and easier to oxidize, and the carbene ligand easier to reduce.
Other Transition Metal Complexes
Direct comparative electrochemical data for this compound, triphenylphosphine, and triphenylantimony complexes of other metals like platinum, palladium, and gold is less systematically documented in the literature. However, general trends can be inferred from the known electronic properties of the ligands. The σ-donor ability of these ligands generally follows the trend PPh₃ > AsPh₃ > SbPh₃, while the π-acceptor ability is in the order of PPh₃ > AsPh₃ > SbPh₃. These electronic differences are expected to influence the redox potentials of the corresponding metal complexes. For instance, in platinum(II) complexes, it is anticipated that the ease of oxidation would follow the trend of SbPh₃ > AsPh₃ > PPh₃, reflecting the decreasing σ-donor strength of the ligands.
Experimental Protocols
The following provides a detailed methodology for conducting cyclic voltammetry experiments on triphenylpnicogen metal complexes, based on standard practices in the field.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. If a pseudo-reference is used, the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple should be used as an internal standard.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Solvent: Acetonitrile (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), freshly distilled and deoxygenated.
-
Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]) or tetrabutylammonium perchlorate (B79767) ([NBu₄][ClO₄]), recrystallized and dried under vacuum.
-
Analyte: The triphenylpnicogen metal complex of interest, at a concentration of approximately 1 mM.
-
Internal Standard: Ferrocene (for calibration with a pseudo-reference electrode).
Electrochemical Measurement Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and then the solvent to be used for the experiment.
-
Clean the counter electrode by flaming or electrochemical etching.
-
Prepare the reference electrode according to the manufacturer's instructions.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the metal complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
If using a pseudo-reference electrode, add a small amount of ferrocene to the solution.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the measurement.
-
Connect the electrodes to a potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive (for oxidation) or negative (for reduction) to observe the redox event, and then reversing the scan.
-
Typical scan rates range from 20 to 1000 mV/s.
-
Record a background scan of the electrolyte solution without the analyte to identify any solvent or impurity redox processes.
-
Visualization of Electrochemical Processes
The following diagrams illustrate the fundamental mechanisms of electron transfer in metal complexes and a typical experimental workflow for cyclic voltammetry.
Caption: Fundamental mechanisms of electron transfer in metal complexes.
Caption: A typical experimental workflow for cyclic voltammetry analysis.
References
Reactivity of Triphenylarsine and Its Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the subtle electronic and steric effects of substituents on the reactivity of key reagents is paramount. Triphenylarsine and its derivatives are a class of organoarsenic compounds that find significant application as ligands in transition-metal catalysis and as reagents in various organic transformations. The electronic properties of the arsenic center, and consequently its reactivity, can be finely tuned by the introduction of substituents on the phenyl rings.
This guide provides a comparative analysis of the reactivity of this compound and its substituted derivatives in three key chemical transformations: oxidation, quaternization, and complexation in a palladium-catalyzed cross-coupling reaction. The discussion is supported by experimental data to provide a clear, evidence-based comparison of their performance.
Oxidation of this compound Derivatives
The oxidation of tertiary arsines to arsine oxides is a fundamental reaction that provides insight into the nucleophilicity of the arsenic center. The reactivity of substituted triphenylarsines towards oxidation by potassium peroxodisulphate in a 60% acetonitrile-40% water (v/v) mixture demonstrates a clear dependence on the electronic nature of the substituents.
A kinetic study of this reaction reveals that electron-donating groups on the phenyl rings accelerate the rate of oxidation, while electron-withdrawing groups retard it. This is consistent with a mechanism where the arsine acts as a nucleophile, and increased electron density on the arsenic atom facilitates the attack on the oxidant.
Table 1: Pseudo-first Order and Second Order Rate Constants for the Oxidation of Substituted Triphenylarsines by Potassium Peroxodisulphate at 30°C.[1]
| Substituent (X) in (XC₆H₄)₃As | Pseudo-first Order Rate Constant (k₁) x 10⁵ (s⁻¹) | Second Order Rate Constant (k₂) x 10³ (dm³ mol⁻¹ s⁻¹) |
| H | 10.5 ± 0.4 | 21.0 |
| p-Me | 14.1 ± 0.6 | 28.2 |
| m-MeO | 11.5 ± 0.5 | 23.0 |
| p-Cl | 8.9 ± 0.3 | 17.8 |
| o-Me | 8.1 ± 0.4 | 16.2 |
| o-MeO | 7.4 ± 0.3 | 14.8 |
The data shows a satisfactory correlation with Hammett σ⁺ constants (ρ⁺ = -0.417), indicating the participation of the π-electron cloud of the aromatic rings and the empty d-orbitals of arsenic in stabilizing the transition state.[1] The lower reactivity of ortho-substituted derivatives, even with electron-donating groups, can be attributed to steric hindrance.[1]
Experimental Protocol: Oxidation Kinetics
The kinetic studies were performed under pseudo-first-order conditions with the concentration of potassium peroxodisulphate being much greater than that of the triarylarsine.[1] The reaction was carried out in a 60% acetonitrile-40% water (v/v) mixture at a constant temperature of 30 ± 0.1 °C and constant ionic strength, maintained by the addition of sodium perchlorate.[1] The rate of the reaction was monitored by following the disappearance of the UV absorbance of the respective triarylarsine at its λmax using a spectrophotometer.[1] The pseudo-first-order rate constants (k₁) were calculated from the slope of the linear plots of log(absorbance) versus time.[1] The second-order rate constants (k₂) were then determined by dividing k₁ by the concentration of potassium peroxodisulphate.[1]
Quaternization of this compound Derivatives
The reaction of tertiary arsines with alkyl halides to form quaternary arsonium (B1239301) salts, analogous to the Menschutkin reaction for amines, is another important measure of their nucleophilicity and is highly sensitive to both electronic and steric factors.
-
Electronic Effects: Electron-donating substituents on the phenyl rings are expected to increase the electron density on the arsenic atom, thereby increasing its nucleophilicity and accelerating the rate of quaternization. Conversely, electron-withdrawing groups are expected to decrease the reaction rate.
-
Steric Effects: The steric bulk of the substituents on both the this compound derivative and the alkyl halide will significantly impact the reaction rate. Increased steric hindrance around the arsenic center will impede the approach of the alkyl halide, slowing down the reaction.
Experimental Protocol: General Quaternization Procedure
A general procedure for the quaternization of a tertiary arsine involves reacting the arsine with an excess of an alkyl halide in a suitable solvent, such as acetone (B3395972) or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from several hours to days. The resulting quaternary arsonium salt often precipitates from the solution and can be isolated by filtration, followed by washing with a non-polar solvent and drying. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
Complexation with Transition Metals: Ligand Performance in Catalysis
The ability of this compound and its derivatives to act as ligands in transition metal-catalyzed reactions is a critical aspect of their reactivity. The electronic and steric properties of the arsine ligand can have a profound impact on the catalytic activity and selectivity of the metal complex.
A study on the palladium-catalyzed C–H difunctionalization of thiophene (B33073) provides an excellent platform for comparing the performance of a wide array of substituted arsine ligands.[2] The yield of the difunctionalized product serves as a direct measure of the effectiveness of the arsine ligand in this specific catalytic cycle.
Table 2: Performance of Selected Substituted this compound Ligands in the Pd-Catalyzed C–H Difunctionalization of Thiophene.[2]
| Ligand (Substituent on this compound) | Yield (%) |
| This compound (H) | 85 |
| Tris(p-tolyl)arsine (p-Me) | 92 |
| Tris(m-tolyl)arsine (m-Me) | 88 |
| Tris(o-tolyl)arsine (o-Me) | 75 |
| Tris(p-methoxyphenyl)arsine (p-OMe) | 89 |
| Tris(p-fluorophenyl)arsine (p-F) | 78 |
| Tris(p-(trifluoromethyl)phenyl)arsine (p-CF₃) | 65 |
| Tris(pentafluorophenyl)arsine | 15 |
The results indicate that arsines with moderate electron-donating abilities and sufficient steric accessibility are preferred for this reaction.[2] Both strongly electron-donating and strongly electron-withdrawing substituents, as well as highly sterically hindered ligands, lead to a decrease in catalytic performance. This highlights the delicate balance of electronic and steric factors required for an optimal ligand.
Experimental Protocol: Pd-Catalyzed C–H Difunctionalization of Thiophene
The reaction is carried out in an ethyl acetate (B1210297) (EtOAc) solution containing palladium acetate (Pd(OAc)₂, 10 mol%) and the respective arsine ligand (20 mol%).[2] To this mixture are added N-methylamide-norbornene (NBE, 1.5 eq.), silver acetate (AgOAc, 3.0 eq.), acetic acid (AcOH, 5.0 eq.), and benzoquinone (BQ, 1.0 eq.).[2] The reaction mixture is then heated at 80 °C for 24 hours.[2] The yield of the difunctionalized product is determined by ¹H NMR spectroscopy.
Visualizing Reaction Pathways and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of this compound oxidation.
Caption: General Sₙ2 mechanism for arsine quaternization.
References
A Comparative Guide to Triphenylarsine-Catalyzed Reactions: A DFT Perspective on Transition States
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. While triphenylphosphine (B44618) has long been a workhorse in facilitating a myriad of chemical transformations, analogous compounds, such as triphenylarsine, offer a unique electronic and steric profile that can influence reaction pathways and outcomes. This guide provides a comparative analysis of this compound-catalyzed reactions with a focus on the insights gained from Density Functional Theory (DFT) analysis of their transition states, offering a deeper understanding of their underlying mechanisms.
Unveiling the Catalyst's Core: A Comparative Look at Ylide Intermediates
At the heart of many reactions catalyzed by triphenylphosphine and this compound is the formation of an ylide intermediate. A comprehensive understanding of the bonding and energetics of these ylides is crucial for predicting their reactivity. A recent study employing quantum crystallography and DFT calculations provides valuable comparative data on the nature of phosphorus and arsenic ylides.
Recent quantum crystallography studies, supported by DFT calculations, have shed light on the fundamental differences between arsenic and phosphorus ylides.[1] These investigations reveal that the ylide bond in arsenic ylides is weaker compared to that in phosphorus ylides, suggesting that arsenic ylides may exhibit greater reactivity due to easier bond cleavage.[1] The carbon ylide lone pair in arsenic ylides shows a greater tendency for delocalization through negative hyperconjugation, which can influence the nucleophilicity and subsequent reactivity of the ylide.[1]
Table 1: Comparative Properties of Phosphorus and Arsenic Ylides
| Property | Phosphorus Ylides | Arsenic Ylides | Implication for Catalysis |
| Ylide Bond Strength | Stronger | Weaker[1] | Potentially lower activation barriers for reactions involving arsenic ylides. |
| Ylidic Carbon Lone Pair | More localized | More delocalized via negative hyperconjugation[1] | Influences nucleophilicity and substrate scope. |
| d-orbital Participation | Minimal | Minimal[1] | Bonding is primarily governed by s and p orbitals. |
This fundamental difference in the nature of the ylide intermediate is expected to have a significant impact on the transition states of the reactions they participate in, potentially leading to altered reaction kinetics and selectivity.
The Wittig Reaction: A Case Study in Comparative Catalysis
The arsine-mediated Wittig reaction has been shown to be a practical method for olefin synthesis, often proceeding under mild conditions and with short reaction times.[2][3]
Experimental Protocols
This compound-Mediated Wittig Reaction (Pseudo One-Pot)
This protocol is adapted from Li, L., Stimac, J. C., & Geary, L. M. (2017). Synthesis of olefins via a Wittig reaction mediated by this compound. Tetrahedron Letters, 58(14), 1379–1381.[2][3]
-
Arsonium (B1239301) Salt Formation: In a reaction vessel, combine this compound (1.0 equiv) and an activated alkyl bromide (2.5 equiv). Heat the mixture at 80 °C for 30 minutes.
-
Ylide Generation and Olefination: To the resulting arsonium salt, add a suitable solvent (e.g., acetonitrile), an aldehyde (1.0 equiv), and a base such as diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for as little as 5-30 minutes.[2][3]
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Triphenylphosphine-Catalyzed Wittig Reaction (One-Pot Aqueous)
This protocol is adapted from Pelletier, S. M., et al. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 3(4), 89-93.[4]
-
Reaction Setup: To a test tube containing a magnetic stir bar, add powdered triphenylphosphine (1.4 equiv) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
Addition of Reagents: To the suspension, add the alkyl halide (1.6 equiv) followed by the aldehyde (1.0 equiv).
-
Reaction: Stir the reaction mixture vigorously for 1 hour at room temperature.
-
Work-up and Purification: Quench the reaction with 1.0 M H₂SO₄, extract with diethyl ether, dry with magnesium sulfate, and concentrate. Purify the crude product using column chromatography.[4]
DFT Insights into the Transition State
While a direct comparative DFT study for the Wittig reaction is not available, the weaker As-C ylide bond suggests that the initial nucleophilic attack of the arsonium ylide on the carbonyl carbon of the aldehyde may proceed through a lower activation barrier compared to the phosphorus analogue. This is consistent with the observed rapid reaction times for the arsine-mediated Wittig reaction.[2][3]
The logical workflow for a comparative DFT analysis of these Wittig reactions would involve the following steps:
Caption: Logical workflow for a comparative DFT analysis of this compound and triphenylphosphine-catalyzed Wittig reactions.
Signaling Pathway of the Wittig Reaction
The generalized catalytic cycle of the Wittig reaction, applicable to both this compound and triphenylphosphine, involves several key steps from the formation of the ylide to the final alkene product.
Caption: Generalized signaling pathway for the Wittig reaction catalyzed by this compound (E=As) or triphenylphosphine (E=P).
Conclusion
DFT analysis of key intermediates, such as ylides, provides a powerful tool for rationalizing the observed reactivity in this compound-catalyzed reactions. The inherent weakness of the arsenic-carbon ylide bond suggests that this compound may offer advantages in certain transformations by lowering activation barriers. While direct, comprehensive comparative DFT studies of entire catalytic cycles remain an area for future research, the available data strongly indicates that this compound is a viable and potentially advantageous alternative to triphenylphosphine in reactions such as the Wittig olefination. Further computational and experimental investigations are warranted to fully explore the synthetic potential of this compound catalysis.
References
A Comparative Guide to the Kinetics of Triphenylarsine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic studies of reactions catalyzed by triphenylarsine (TPA) complexes, with a comparative look at alternative catalysts. The focus is on providing a clear, data-driven comparison to aid in catalyst selection and optimization for synthetic applications.
Introduction
This compound, a trivalent organoarsenic compound, has demonstrated catalytic activity in various organic transformations. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, elucidating mechanisms, and developing more efficient synthetic routes. This guide focuses on the kinetic aspects of TPA-catalyzed reactions, particularly in comparison to its well-studied phosphorus analog, triphenylphosphine (B44618) (TPP), and other relevant catalysts. A key reaction highlighted is the aza-Michael addition of N-heterocycles to activated alkynes, a valuable method for the synthesis of functionalized organic molecules.
Performance Comparison: this compound vs. Alternatives
The catalytic performance of this compound is often compared to triphenylphosphine due to their structural similarities. However, kinetic studies reveal significant differences in their catalytic behavior. Arsenic ylides are generally more reactive than phosphorus ylides due to weaker p-orbital overlap between arsenic and carbon.[1] This increased reactivity can translate to faster reaction rates in certain TPA-catalyzed reactions.
A notable example is the one-pot synthesis of dialkyl-2(2-oxobenzo[d]oxazol-3(2H)-yl)fumarates. Kinetic investigations have shown that the reaction mechanism and kinetics with TPA as a catalyst are distinct from those observed with TPP.[1][2] While specific rate constants and activation parameters are not always available in a comparative tabular format in the literature, the qualitative evidence points to a different kinetic profile.
To provide a clearer picture, the following table summarizes hypothetical comparative kinetic data for the aza-Michael addition of a generic N-heterocycle to dimethyl acetylenedicarboxylate (B1228247) (DMAD) catalyzed by TPA, TPP, and another potential catalyst, N-methylimidazole (a known catalyst for aza-Michael additions).
Table 1: Comparative Kinetic Data for the Aza-Michael Addition of an N-Heterocycle to DMAD
| Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Reaction Conditions | Reference |
| This compound (TPA) | [Hypothetical Value: 0.15] | [Hypothetical Value: 45] | 25 °C, Methanol | [1][2] |
| Triphenylphosphine (TPP) | [Hypothetical Value: 0.08] | [Hypothetical Value: 55] | 25 °C, Methanol | [1][2] |
| N-Methylimidazole | [Hypothetical Value: 0.25] | [Hypothetical Value: 40] | 70 °C, DMSO | [3] |
Note: The values in this table are hypothetical and are intended for illustrative purposes to highlight the expected differences based on literature descriptions. Actual experimental values would need to be determined under identical conditions for a direct comparison.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducing and building upon published kinetic studies. The following protocol is a generalized procedure for studying the kinetics of TPA-catalyzed reactions using UV-vis spectrophotometry, based on the work of Hashemi-Shahri et al.[1][2]
Kinetic Analysis of TPA-Catalyzed Aza-Michael Addition via UV-vis Spectrophotometry
Objective: To determine the reaction order, rate constant, and activation parameters of the TPA-catalyzed addition of an N-heterocycle to an acetylenic ester.
Materials:
-
This compound (TPA)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, DMAD)
-
N-heterocycle (e.g., 2-benzoxazolinone)
-
Spectrophotometric grade solvent (e.g., methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-vis spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 x 10⁻² M stock solution of the dialkyl acetylenedicarboxylate in the chosen solvent.
-
Prepare a 1.0 x 10⁻² M stock solution of the N-heterocycle in the same solvent.
-
Prepare a 5.0 x 10⁻² M stock solution of this compound in the same solvent.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the desired wavelength for monitoring the reaction progress. This is typically a wavelength where one of the reactants or the product has a significant and unique absorbance. For the reaction of DMAD with 2-benzoxazolinone (B145934) catalyzed by TPA, a wavelength of 290 nm has been used.[2]
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
In a quartz cuvette, pipette the required volumes of the stock solutions of the dialkyl acetylenedicarboxylate and the N-heterocycle.
-
Initiate the reaction by adding the required volume of the TPA stock solution to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or has reached a significant conversion.
-
-
Data Analysis:
-
The reaction order with respect to each reactant can be determined by varying the initial concentration of one reactant while keeping the others in excess (pseudo-order conditions).
-
The overall order of the reaction is determined by analyzing the integrated rate laws. For the TPA-catalyzed reaction of dialkyl acetylenedicarboxylates with N-H heterocyclic compounds, the reaction has been reported to follow second-order kinetics.[1][2]
-
The rate constant (k) is calculated from the slope of the appropriate linear plot of the integrated rate law.
-
To determine the activation parameters (Ea, ΔH‡, ΔS‡), the experiment is repeated at different temperatures, and the Arrhenius and Eyring equations are applied to the temperature-dependent rate constants.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams are powerful tools for understanding the complex steps involved in catalytic cycles and experimental procedures.
Proposed Catalytic Cycle for TPA-Catalyzed Aza-Michael Addition
The following diagram illustrates a plausible catalytic cycle for the this compound-catalyzed addition of an N-heterocycle to an activated alkyne.
Caption: Proposed catalytic cycle for the TPA-catalyzed Michael addition.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of a TPA-catalyzed reaction.
Caption: Workflow for UV-vis spectrophotometric kinetic studies.
Conclusion
The kinetic analysis of reactions catalyzed by this compound complexes reveals a unique catalytic profile that can differ significantly from analogous phosphine-based systems. The higher reactivity of arsenic ylides suggests that TPA may be a superior catalyst in certain applications, potentially leading to faster reaction rates. However, a comprehensive, direct comparison of kinetic parameters with a broad range of alternative catalysts under standardized conditions is still an area that warrants further investigation. The experimental protocols and mechanistic visualizations provided in this guide serve as a foundation for researchers to conduct their own comparative studies and to better understand and optimize TPA-catalyzed transformations.
References
- 1. Structural effects on kinetics and a mechanistic investigation of the reaction between DMAD and N-H heterocyclic compound in the presence of this compound: spectrophotometry approach [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
A Comparative Guide to Triphenylarsine and Triphenylphosphine Ligands in Catalytic C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. The choice of ligand in transition metal catalysis is paramount in dictating the outcome of these reactions. This guide provides a detailed comparison of the catalytic activity of two common ligands, triphenylarsine (AsPh₃) and triphenylphosphine (B44618) (PPh₃), in the context of C-H activation, with a focus on a well-documented palladium-catalyzed reaction.
Executive Summary
While triphenylphosphine is a workhorse ligand in many catalytic transformations, emerging research demonstrates that this compound can offer superior catalytic activity in specific C-H activation reactions. This superiority is particularly evident in the palladium/norbornene (Pd/NBE) cooperative catalysis for the C-H difunctionalization of heterocycles like thiophene (B33073). In this system, this compound and its derivatives effectively promote the reaction, whereas conventional phosphine (B1218219) ligands, including triphenylphosphine, fail to yield the desired product. This difference in reactivity is attributed to a combination of steric and electronic factors, as well as the greater oxidative stability of arsine ligands under the reaction conditions.
Data Presentation: A Head-to-Head Comparison in Thiophene Difunctionalization
The following table summarizes the catalytic performance of this compound and triphenylphosphine in the palladium-catalyzed C-H difunctionalization of thiophene. The data clearly illustrates the dramatic difference in their efficacy.
| Ligand | Catalyst System | Substrate | Product Yield (%) | Key Observations |
| This compound (AsPh₃) | Pd(OAc)₂ / NBE | Thiophene | Efficient | Enables the desired C-H difunctionalization. |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ / NBE | Thiophene | No Reaction | Fails to promote the catalytic cycle.[1][2][3][4] |
Experimental Protocols
A detailed experimental protocol for the palladium-catalyzed C-H difunctionalization of thiophene is provided below, based on published procedures. This allows for the replication of the comparative studies and further investigation into the unique catalytic properties of arsine ligands.
Reaction: Palladium-Catalyzed C-H Difunctionalization of Thiophene
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Ligand (this compound or Triphenylphosphine)
-
N-methylamide-norbornene (NBE)
-
Thiophene
-
Silver acetate (AgOAc)
-
Acetic acid (AcOH)
-
Benzoquinone (BQ)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction vessel, add palladium acetate (10 mol%), the selected ligand (20 mol%), N-methylamide-norbornene (1.5 equivalents), thiophene (1.0 equivalent), silver acetate (3.0 equivalents), acetic acid (5.0 equivalents), and benzoquinone (1.0 equivalent).
-
Add ethyl acetate as the solvent.
-
The reaction mixture is then heated to 80°C and stirred for 24 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated and purified using standard techniques (e.g., column chromatography).
-
Product yield and characterization are determined by NMR spectroscopy.[5]
Mechanistic Insights and Visualization
The palladium/norbornene (Pd/NBE) cooperative catalytic system operates through a distinct mechanism where the ligand plays a crucial role. The following diagram, generated using DOT language, illustrates the proposed catalytic cycle.
References
A Comparative Structural Analysis of Palladium(II) Complexes with Triphenylarsine and Other Group 15 Ligands
A comprehensive guide for researchers and drug development professionals on the structural nuances of palladium(II) complexes featuring triphenyl-substituted pnictogen ligands.
This guide provides an objective comparison of the structural parameters of square planar palladium(II) complexes with triphenylphosphine (B44618) (PPh₃), triphenylarsine (AsPh₃), triphenylstibine (SbPh₃), and triphenylbismuthine (BiPh₃) ligands. Understanding these structural variations is crucial for designing catalysts with tailored electronic and steric properties and for the development of novel metallodrugs. This report summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visualizations to illustrate the relationships between these complexes.
Structural Comparison of [trans-PdCl₂(EPh₃)₂] Complexes
The coordination chemistry of palladium with Group 15 ligands is extensive, with square planar Pd(II) complexes being particularly common and catalytically relevant. The electronic and steric properties of the pnictogen ligand (E = P, As, Sb, Bi) directly influence the geometry and reactivity of the metal center. A systematic comparison of analogous complexes, such as the trans-dichlorobis(triphenylpnictogen)palladium(II) series, reveals trends in bond lengths and angles that correlate with the size and electronic nature of the donor atom.
Quantitative structural data for representative complexes are presented in Table 1. As one descends Group 15 from phosphorus to bismuth, the covalent radius of the pnictogen atom increases significantly. This trend is directly reflected in the lengthening of the Palladium-Pnictogen (Pd-E) bond distance. The Pd-P bond in trans-[PdCl₂(PPh₃)₂] is the shortest, and the bond length systematically increases for the arsenic, antimony, and bismuth analogues. This increase in bond length can be attributed to the larger atomic size and more diffuse orbitals of the heavier pnictogen atoms, leading to weaker orbital overlap with the palladium center.
Concurrently, the Palladium-Chlorine (Pd-Cl) bond lengths also exhibit a subtle but discernible trend. The changes in the Pd-E bond influence the overall electronic environment of the palladium center, which in turn affects the bonds to the other ligands. The bond angles around the palladium center in these square planar complexes remain close to the ideal 90° and 180°, with minor distortions.
| Complex | Pd-E Bond Length (Å) | Pd-Cl Bond Length (Å) | E-Pd-E Angle (°) | Cl-Pd-Cl Angle (°) | Coordination Geometry |
| trans-[PdCl₂(PPh₃)₂] | 2.339 | 2.295 | 180 | 180 | Square Planar |
| trans-[PdCl₂(AsPh₃)₂] | 2.418 | 2.420 | 180 | 180 | Square Planar |
| trans-[PdCl₂(SbPh₃)₂] | 2.579 | 2.302 | 180 | 180 | Square Planar |
| trans-[PdCl₂(BiPh₃)₂] | Not available | Not available | Not available | Not available | Presumed Square Planar |
Logical Relationship of Ligand Properties and Complex Structure
The following diagram illustrates the relationship between the properties of the Group 15 ligands and the resulting structural characteristics of the palladium complexes.
Caption: Logical flow of how descending Group 15 impacts ligand properties and palladium complex structure.
Experimental Protocols
General Synthesis of trans-Dichlorobis(triphenylpnictogen)palladium(II) Complexes
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃), this compound (AsPh₃), or Triphenylstibine (SbPh₃)
-
Solvent (e.g., ethanol, acetonitrile, or benzene)
Procedure: A general method for the synthesis of these complexes involves the reaction of palladium(II) chloride with two equivalents of the respective triphenylpnictogen ligand in a suitable solvent.
-
Palladium(II) chloride is suspended in the chosen solvent.
-
A solution of two molar equivalents of the triphenylpnictogen ligand (PPh₃, AsPh₃, or SbPh₃) in the same solvent is added to the PdCl₂ suspension.
-
The reaction mixture is stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the ligand.
-
The product, which is typically a solid, precipitates from the solution upon cooling.
-
The solid product is collected by filtration, washed with a small amount of the solvent and then with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted ligand.
-
The complex is dried under vacuum. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane).
Note: The synthesis of the triphenylbismuthine analogue is more challenging due to the weaker Bi-Pd bond and the potential for ligand redistribution or decomposition.
X-ray Crystallography Experimental Workflow
The determination of the molecular structure of these palladium complexes is definitively achieved through single-crystal X-ray diffraction.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triphenylarsine
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like triphenylarsine, a common organoarsenic compound, is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is classified as a toxic and hazardous substance, requiring careful management as regulated hazardous waste.[1][2][3] Adherence to strict disposal protocols is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the necessary safety precautions. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[4][5] Personal protective equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical splash goggles and a face shield.[5]
-
Skin and Body Protection: A lab coat, fully buttoned with sleeves of sufficient length, along with long pants and closed-toe shoes.[5]
-
Gloves: Nitrile gloves are recommended.[4]
A designated area for working with arsenic compounds should be established and clearly labeled with the appropriate hazard warnings.[4][6] All equipment used in this area must be decontaminated before being removed.[6]
Step-by-Step Disposal Procedure for this compound Waste
The primary method for the disposal of this compound is to collect it as hazardous waste for treatment by a licensed disposal facility.[4][7][8] Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specific, validated, and approved protocol.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables like gloves, weigh boats, and paper towels, in a dedicated, sealable, and compatible container. A brown glass bottle is a suitable option.[4]
-
Liquid Waste: Any residual materials and rinse water from cleaning contaminated equipment must also be collected as hazardous waste.[4] Do not dispose of any this compound-containing solution down the drain.[4][7]
-
Original Containers: Whenever possible, leave the chemical in its original container.[8] Do not mix this compound waste with other chemical waste streams.[8]
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be well-ventilated.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Spill | Evacuate the immediate area. For a small spill, if trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or if you are not trained, contact your institution's emergency response team.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
This compound Disposal Workflow
The following diagram illustrates the standard workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before use.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drexel.edu [drexel.edu]
- 5. wcu.edu [wcu.edu]
- 6. epfl.ch [epfl.ch]
- 7. gelest.com [gelest.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
